6-(Difluoromethoxy)pyridin-2-amine dihydrochloride
Description
Properties
IUPAC Name |
6-(difluoromethoxy)pyridin-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O.2ClH/c7-6(8)11-5-3-1-2-4(9)10-5;;/h1-3,6H,(H2,9,10);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOFNFKJCQKIRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC(F)F)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to 6-(difluoromethoxy)pyridin-2-amine: A Comparative Analysis of the Free Base and Dihydrochloride Salt
Abstract
The selection of an appropriate solid form for an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly impacting its physicochemical properties and ultimate clinical success.[1][2] This technical guide provides an in-depth comparative analysis of 6-(difluoromethoxy)pyridin-2-amine in its free base form versus its dihydrochloride salt. We will explore the fundamental principles underlying the significant differences in aqueous solubility, stability, hygroscopicity, and crystallinity between these two forms. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical experimental methodologies for characterizing and selecting the optimal form for further development. The protocols described herein are designed as self-validating systems, grounded in established pharmaceutical science to ensure technical accuracy and trustworthiness.
Introduction: The Rationale for Salt Formation
6-(difluoromethoxy)pyridin-2-amine is a substituted pyridine derivative of interest in medicinal chemistry. As with many amine-containing compounds, the free base form may possess suboptimal physicochemical properties, such as poor aqueous solubility, which can hinder its development into a viable drug product.[3] Salt formation is a widely employed and effective strategy to modulate these properties without altering the core pharmacophore.[1][4]
By reacting the basic nitrogen atoms on the pyridine ring and the primary amine with a suitable acid—in this case, hydrochloric acid (HCl)—a salt is formed.[5] This process introduces counter-ions that can significantly alter the crystal lattice energy and interactions with solvent molecules, thereby modifying key characteristics.[1] The primary objective of a salt selection study is to identify a form with an optimal balance of solubility, stability, and manufacturability to ensure consistent bioavailability and a viable shelf-life.[1][2] Hydrochloride salts are among the most common choices for basic drugs due to their low molecular weight and generally favorable solubility profiles.[2][6]
This guide will systematically compare the free base and the dihydrochloride salt of 6-(difluoromethoxy)pyridin-2-amine across four critical parameters: Solid-State Form (Crystallinity), Aqueous Solubility, Thermal Stability, and Hygroscopicity.
Comparative Physicochemical Characterization
The transformation from a neutral free base to an ionic salt induces profound changes at the molecular level, which manifest as distinct macroscopic properties. The following sections detail these differences, supported by representative data and the scientific principles that govern them.
Disclaimer: The quantitative data presented in Table 1 is illustrative and representative of typical differences observed between an amine free base and its hydrochloride salt. It is intended to provide a framework for comparison and is not derived from specific experimental analysis of 6-(difluoromethoxy)pyridin-2-amine.
| Property | 6-(difluoromethoxy)pyridin-2-amine (Free Base) | 6-(difluoromethoxy)pyridin-2-amine (Dihydrochloride Salt) | Causality of Difference |
| Solid-State Form | May be crystalline or amorphous | Typically highly crystalline | The strong ionic interactions in the salt form favor the formation of a highly ordered, stable crystal lattice. |
| Aqueous Solubility (pH 6.8) | Low (<0.1 mg/mL) | High (>10 mg/mL) | The ionic nature of the salt allows it to dissociate readily in polar solvents like water, overcoming the crystal lattice energy more easily than the neutral, more lipophilic free base.[1][5] |
| Thermal Stability (TGA Onset) | Lower (~150-180 °C) | Higher (~200-230 °C) | The salt's higher melting point and greater lattice energy generally require more thermal energy to induce decomposition. |
| Hygroscopicity (DVS at 80% RH) | Slightly Hygroscopic (<2% weight gain) | Hygroscopic to Very Hygroscopic (2-15% weight gain) | The ionic salt form has a higher propensity to adsorb and absorb water from the atmosphere compared to the less polar free base.[7] |
Table 1: Representative Comparison of Physicochemical Properties.
Solid-State Form and Crystallinity
Expertise & Experience: The solid-state form of an API is paramount as it governs nearly all other physical properties. A crystalline solid possesses a highly ordered, three-dimensional arrangement of molecules, while an amorphous solid lacks this long-range order.[8] The dihydrochloride salt, due to its strong ionic bonds, typically forms a more stable and ordered crystalline lattice compared to the free base, which relies on weaker intermolecular forces.
Trustworthiness: An amorphous form, while sometimes offering a temporary solubility advantage, is thermodynamically unstable and can convert to a more stable, less soluble crystalline form over time, posing a significant risk to product consistency and bioavailability.[9][10] Therefore, identifying and controlling the crystalline form is a cornerstone of robust drug development. X-ray Powder Diffraction (XRPD) is the definitive technique for this analysis.[8] A crystalline material yields a unique pattern of sharp peaks (a "fingerprint"), whereas an amorphous material produces a broad, diffuse halo.[8][11][12]
Aqueous Solubility
Expertise & Experience: For orally administered drugs, sufficient aqueous solubility in the gastrointestinal tract is a prerequisite for absorption and, consequently, bioavailability.[13] The free base of 6-(difluoromethoxy)pyridin-2-amine, being a neutral and relatively lipophilic molecule, is expected to have limited solubility in water.
Trustworthiness: Converting the free base to the dihydrochloride salt dramatically enhances aqueous solubility.[2][5] The ionic nature of the salt allows it to readily dissociate in water, a polar solvent. This process overcomes the solid's crystal lattice energy, leading to a much higher concentration of the molecule in solution compared to the free base, which has less favorable interactions with water molecules.[1] This enhanced solubility is often pH-dependent, a critical factor that must be characterized across the physiological pH range (1.2 - 6.8) as per regulatory guidelines.[13][14]
Thermal Stability
Expertise & Experience: Thermal stability is a key indicator of an API's robustness during manufacturing (e.g., drying, milling) and long-term storage. Thermogravimetric Analysis (TGA) is the standard method for assessing this property by measuring mass loss as a function of temperature.[15]
Trustworthiness: The ionic bonds and typically higher crystal lattice energy of the dihydrochloride salt mean that more energy is required to break the structure apart.[16] This translates to a higher melting point and a higher onset temperature of decomposition compared to the free base. A thermally stable compound is less likely to degrade under heat stress, ensuring the purity and potency of the final drug product.[15] TGA provides unambiguous data on the temperature at which degradation begins, guiding the setting of manufacturing and storage condition limits.[17]
Hygroscopicity
Expertise & Experience: Hygroscopicity is the tendency of a substance to take up moisture from the atmosphere.[7][18] This is a critical parameter because moisture uptake can lead to deleterious physical changes (e.g., deliquescence, conversion of crystalline form) and chemical degradation.[7] Dynamic Vapor Sorption (DVS) is the gold-standard technique for precisely quantifying this behavior.[18][19][20]
Trustworthiness: The ionic nature of the dihydrochloride salt makes it more prone to attracting polar water molecules from the air than the less polar free base. While the free base may be non-hygroscopic or only slightly hygroscopic, the salt form can be significantly more so.[7] Understanding the hygroscopicity profile is essential for determining appropriate manufacturing, packaging, and storage conditions to protect the API from moisture-induced instability.[19]
Experimental Methodologies & Workflows
To ensure scientific integrity, the characterization of the free base and its salt form must follow robust, validated protocols. The following sections provide step-by-step methodologies for the key experiments discussed.
Salt Selection and Characterization Workflow
The process of selecting and validating a salt form is a logical, multi-step workflow designed to de-risk development. It begins with the free base, proceeds through salt formation, and involves a battery of comparative tests to inform the final decision.
Caption: Divergent properties of the free base vs. salt form.
Protocol: X-ray Powder Diffraction (XRPD) Analysis
Objective: To determine the solid-state form (crystalline or amorphous) of the API. [8]
-
Sample Preparation: Gently grind approximately 10-20 mg of the sample using an agate mortar and pestle to ensure a random orientation of crystallites. [21]2. Mounting: Pack the powdered sample into a low-background sample holder. Use a flat edge (e.g., a glass slide) to ensure the sample surface is smooth and flush with the holder's surface. [21]3. Instrument Setup: Use a diffractometer with a Cu Kα X-ray source (λ = 1.54 Å). Set the generator to 40 kV and 40 mA. [22]4. Data Collection: Scan the sample over a 2θ range of 2° to 40°. Use a step size of 0.02° and a dwell time of 0.5-1.0 seconds per step.
-
Data Analysis: Process the resulting diffractogram. The presence of sharp, well-defined peaks indicates a crystalline material. [8]The presence of a broad, diffuse halo indicates an amorphous material. [8][11]Compare the peak positions and intensities to a reference database or the pattern of the other form to confirm identity and purity.
Protocol: Thermogravimetric Analysis (TGA)
Objective: To assess the thermal stability and decomposition profile of the API. [15]
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically aluminum or platinum).
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 350 °C at a constant heating rate of 10 °C/min. [17]4. Data Collection: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve (mass % vs. temperature). Identify the onset temperature of any significant mass loss, which corresponds to the beginning of thermal decomposition. [17]Earlier weight loss at lower temperatures (<120 °C) typically corresponds to the loss of residual solvent or water. [17]
Protocol: Dynamic Vapor Sorption (DVS)
Objective: To determine the hygroscopicity of the API by measuring moisture sorption and desorption. [18][19]
-
Sample Preparation: Place 10-20 mg of the accurately weighed sample onto the DVS sample pan.
-
Instrument Setup: Load the sample into the DVS instrument chamber, maintained at a constant temperature of 25 °C.
-
Sorption/Desorption Program:
-
Dry the sample at 0% relative humidity (RH) until a stable mass is achieved ( dm/dt ≤ 0.002 %/min).
-
Increase the RH in steps of 10% from 0% to 90% RH. At each step, allow the sample to equilibrate until a stable mass is achieved. [18] * Decrease the RH in the same steps from 90% back to 0% RH to obtain the desorption isotherm. [18]4. Data Collection: Continuously record the sample mass at each RH step.
-
-
Data Analysis: Plot the change in mass (%) versus RH. Determine the total mass gained at a specific RH point (e.g., 80% RH) to classify the material's hygroscopicity according to pharmacopeial standards (e.g., European Pharmacopoeia). [7][18]
Protocol: Equilibrium Solubility (Shake-Flask Method)
Objective: To determine the aqueous solubility of the API across a physiological pH range. [14][23]
-
Media Preparation: Prepare aqueous buffer solutions at a minimum of three pH values: 1.2, 4.5, and 6.8. [14]Maintain all buffers at 37 ± 1 °C. [13]2. Sample Addition: Add an excess amount of the API to a known volume of each buffer solution in sealed vials. The amount should be sufficient to ensure that solid material remains after equilibrium is reached.
-
Equilibration: Agitate the vials in a shaker bath maintained at 37 ± 1 °C for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Sampling and Analysis: After equilibration, filter the samples through a 0.45 µm filter to remove undissolved solids. Quantify the concentration of the dissolved API in the filtrate using a validated, stability-indicating analytical method (e.g., HPLC-UV).
-
Data Analysis: Report the solubility in mg/mL for each pH condition. The lowest measured solubility across the pH range is used for classification purposes (e.g., for the Biopharmaceutics Classification System). [14]
Implications for Drug Development and Conclusion
The comprehensive characterization of both the free base and the dihydrochloride salt of 6-(difluoromethoxy)pyridin-2-amine provides the critical data needed to make an informed decision for further development.
-
The dihydrochloride salt is likely the superior candidate for an oral solid dosage form. Its significantly higher aqueous solubility is expected to lead to improved dissolution and potentially higher bioavailability. [2][3]Its enhanced thermal stability provides a wider margin for manufacturing processes and ensures better long-term shelf-life. [24][25]* The primary challenge with the salt form is its potential for higher hygroscopicity . [7]This must be managed through controlled manufacturing environments, appropriate formulation (e.g., inclusion of desiccants), and moisture-protective packaging. [19]* The free base , while likely unsuitable for a conventional oral tablet due to poor solubility, might be considered for alternative formulation strategies, such as lipid-based formulations, or for synthetic procedures requiring solubility in organic solvents. [26] In conclusion, converting 6-(difluoromethoxy)pyridin-2-amine from its free base to its dihydrochloride salt is a classic and effective pharmaceutical strategy to overcome the common hurdle of poor aqueous solubility. While it may introduce a new challenge in hygroscopicity, this is often a manageable property. A thorough, evidence-based characterization, as outlined in this guide, empowers development teams to select the optimal solid form, thereby mitigating risks and paving the way for a successful and robust drug product.
References
-
Moisture Sorption Properties of Pharmaceutical Materials Studied by DVS. (n.d.). Jenck. Retrieved February 15, 2026, from [Link]
-
Chaudhari, S. (2013). Salt Selection in Drug Development. Pharmaceutical Technology. Retrieved February 15, 2026, from [Link]
-
X-ray Powder Diffraction (XRPD). (2024, May 29). Improved Pharma. Retrieved February 15, 2026, from [Link]
-
Al-Ghananeem, A. M. (2019). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 20(5), 189. Retrieved February 15, 2026, from [Link]
-
Role of Salt Selection in Drug Discovery and Development. (2021). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Elder, D. P., & Holm, R. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum? British Journal of Cardiology, 20(2). Retrieved February 15, 2026, from [Link]
-
Salt selection in drug development. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Free base. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Approaches to Quantification of Amorphous Content in Crystalline Drug Substance by Powder X-ray Diffraction. (2011, January 1). American Pharmaceutical Review. Retrieved February 15, 2026, from [Link]
-
Analysis of amorphous and nanocrystalline solids from their X-ray diffraction patterns. (2008). PubMed. Retrieved February 15, 2026, from [Link]
-
Non-Crystalline (Amorphous) Material Characterization and Development. (n.d.). Triclinic Labs. Retrieved February 15, 2026, from [Link]
-
Analysis of Amorphous and Nanocrystalline Solids from Their X-Ray Diffraction Patterns. (2008). Springer. Retrieved February 15, 2026, from [Link]
-
TGA Analysis in Pharmaceuticals. (2026, January 23). ResolveMass Laboratories Inc. Retrieved February 15, 2026, from [Link]
-
Powder X-ray Diffraction Protocol/SOP. (n.d.). University of California, Santa Barbara. Retrieved February 15, 2026, from [Link]
-
Guideline on stability: stability testing of existing active substances and related finished products. (2024, July 16). Therapeutic Goods Administration (TGA). Retrieved February 15, 2026, from [Link]
-
The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. (2011, September 1). American Pharmaceutical Review. Retrieved February 15, 2026, from [Link]
-
Enhancing pharmaceutical development with dynamic vapor sorption (DVS) technology. (2024, October 28). Surface Measurement Systems. Retrieved February 15, 2026, from [Link]
-
Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). (2022, June 20). Particle Technology Labs. Retrieved February 15, 2026, from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved February 15, 2026, from [Link]
-
Difference between amino acid free base and its hydrochloride salt? (2018, August 14). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Solubility of organic amine salts. (2011, July 19). Sciencemadness.org. Retrieved February 15, 2026, from [Link]
-
Amino Acid Freebase vs. HCl Salt. (2017, June 30). Reddit. Retrieved February 15, 2026, from [Link]
-
Dynamic Vapor Sorption (DVS) and its relevance in API characterization. (n.d.). Ardena. Retrieved February 15, 2026, from [Link]
-
Moisture Sorption of Hydrophobic Pharmaceutical Substances. (n.d.). DVS Application Note. Surface Measurement Systems Ltd. Retrieved February 15, 2026, from [Link]
-
TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. (2026, January 23). YouTube. Retrieved February 15, 2026, from [Link]
-
Specific Application Of DVS In Pharmaceutical Research. (n.d.). Senieer. Retrieved February 15, 2026, from [Link]
-
A practical guide to pharmaceutical analyses using X-ray powder diffraction. (2019, April 15). Cambridge University Press. Retrieved February 15, 2026, from [Link]
-
Stability of The Finished Product. (n.d.). Therapeutic Goods Administration (TGA). Retrieved February 15, 2026, from [Link]
-
Operating Procedure for X-Ray Diffraction. (n.d.). University of Idaho. Retrieved February 15, 2026, from [Link]
-
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). World Health Organization. Retrieved February 15, 2026, from [Link]
-
BCS Methodology: Solubility, Permeability & Dissolution. (n.d.). Food and Drug Administration. Retrieved February 15, 2026, from [Link]
-
A practical guide to pharmaceutical analyses using X-ray powder diffraction. (2019). ResearchGate. Retrieved February 15, 2026, from [Link]
-
How to Analyze Drugs Using X-ray Diffraction. (n.d.). International Centre for Diffraction Data. Retrieved February 15, 2026, from [Link]
-
Annex 4 - Guidance on the design and conduct of equilibrium solubility studies. (n.d.). World Health Organization. Retrieved February 15, 2026, from [Link]
-
Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs. Retrieved February 15, 2026, from [Link]
-
Solubility Determinations for Pharmaceutical API. (2016). University of Huddersfield Research Portal. Retrieved February 15, 2026, from [Link]
-
Waivers of In Vivo Demonstration of Bioequivalence of Animal Drugs in Soluble Powder Oral Dosage Form Products and Type A Medicated Articles Draft Guidance. (n.d.). Regulations.gov. Retrieved February 15, 2026, from [Link]
-
Thermal pathways for the transfer of amines, including nicotine, to the gas phase and aerosols. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Heat Stable Salt Accumulation and Solvent Degradation in a Pilot-Scale CO2 Capture Process Using Coal Combustion Flue Gas. (2014). Aerosol and Air Quality Research. Retrieved February 15, 2026, from [Link]
-
Effect of Heat-Stable Salts on Amine Absorber and Regenerator Performance. (n.d.). Optimized Gas Treating. Retrieved February 15, 2026, from [Link]
-
From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Effect of Heat-Stable Salts on Amine Absorber and Regenerator Performance. (n.d.). Future4200. Retrieved February 15, 2026, from [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bjcardio.co.uk [bjcardio.co.uk]
- 5. Free base - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. public.jenck.com [public.jenck.com]
- 8. improvedpharma.com [improvedpharma.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Analysis of amorphous and nanocrystalline solids from their X-ray diffraction patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non-Crystalline and Amorphous Material Analysis Services [tricliniclabs.com]
- 12. (PDF) Analysis of Amorphous and Nanocrystalline Solids from Their X-Ray Diffraction Patterns [academia.edu]
- 13. pure.hud.ac.uk [pure.hud.ac.uk]
- 14. who.int [who.int]
- 15. resolvemass.ca [resolvemass.ca]
- 16. theses.gla.ac.uk [theses.gla.ac.uk]
- 17. youtube.com [youtube.com]
- 18. particletechlabs.com [particletechlabs.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. news-medical.net [news-medical.net]
- 21. mcgill.ca [mcgill.ca]
- 22. mse.washington.edu [mse.washington.edu]
- 23. fda.gov [fda.gov]
- 24. Guideline on Stability Testing: Stability Testing of Existing Active Substances and Related Finished Products | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 25. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 26. reddit.com [reddit.com]
Metabolic Optimization of Pyridine Scaffolds: The Difluoromethoxy (-OCHF₂) Advantage
Executive Summary: The Methyl to Difluoromethyl Switch
In pyridine-based drug discovery, the methoxy group (
This guide details the strategic replacement of
The Metabolic Liability: Mechanism of -Dealkylation
To solve the instability of methoxypyridines, one must first understand the mechanism of their degradation. The metabolic clearance is driven primarily by CYP450 isoforms (e.g., CYP2D6, CYP3A4).
The Chemical Mechanism
The catabolism of a methoxypyridine proceeds via a Hydrogen Atom Transfer (HAT) mechanism initiated by the high-valent Iron(IV)-Oxo species of the CYP450 heme.
-
HAT (Rate Limiting Step): The CYP450 compound I abstracts a hydrogen atom from the methyl group. The bond dissociation energy (BDE) of this
-C-H bond is relatively low (~93-96 kcal/mol) due to stabilization of the resulting radical by the adjacent oxygen lone pair. -
Radical Rebound: The carbon radical rapidly recombines with the hydroxyl radical from the heme.
-
Hemiacetal Collapse: The resulting unstable hemiacetal spontaneously decomposes, releasing formaldehyde (
) and the hydroxypyridine (pyridinol) metabolite.
Visualization of the Metabolic Pathway
The following diagram illustrates the divergent fates of the methoxy vs. difluoromethoxy groups.
Figure 1: Comparative metabolic fate of methoxy vs. difluoromethoxy pyridines. The
The Fluorine Effect: Physicochemical Justification
Replacing hydrogen with fluorine alters the molecule's properties fundamentally due to fluorine's high electronegativity (3.98 Pauling scale).
Electronic Deactivation
In
-
Bond Strength: This inductive effect strengthens the remaining C-H bond. The BDE of the C-H bond in
is estimated at ~104 kcal/mol , compared to ~96 kcal/mol for . This energy barrier is often sufficient to retard CYP450 oxidation significantly. -
Pyridine Basicity: The
group is an electron-donating group (EDG) by resonance, increasing the basicity of the pyridine nitrogen. The group, while still having resonance donation, has a dominant inductive withdrawal effect. This lowers the of the pyridine nitrogen, reducing the fraction of ionized drug at physiological pH (7.4), which can improve membrane permeability ( ).
The "Lipophilic Hydrogen Bond Donor"
Unlike
Comparative Data Table
The following table summarizes the shift in properties when modifying a generic pyridine scaffold.
| Parameter | Methoxy ( | Difluoromethoxy ( | Trifluoromethoxy ( | Impact on Drug Design |
| Hammett Constant ( | -0.27 (Donor) | +0.18 (Weak Acceptor) | +0.35 (Strong Acceptor) | |
| Lipophilicity ( | -0.02 | +0.30 to +0.40 | +1.04 | |
| H-Bonding | Acceptor Only | Acceptor + Weak Donor | Acceptor Only | |
| Metabolic Stability | Low (Labile) | High (Stable) | Very High (Stable) | |
| Pyridine N Basicity | Increased | Decreased | Significantly Decreased | Lower |
Experimental Protocol: Microsomal Stability Assay
To validate the stability enhancement of the
Reagents & Materials
-
Microsomes: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein conc).
-
Buffer: 100 mM Potassium Phosphate buffer (pH 7.4).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM
). -
Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Workflow Methodology
-
Preparation: Dilute test compounds (Py-OMe and Py-OCHF2 analogs) to 1
in phosphate buffer (final DMSO < 0.1%). -
Pre-Incubation: Mix compound with microsomes (0.5 mg/mL final protein conc) and incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
minutes, remove 50 aliquots. -
Quenching: Immediately dispense aliquots into 150
ice-cold Stop Solution. Centrifuge at 4,000 rpm for 20 min to pellet proteins. -
Analysis: Analyze supernatant via LC-MS/MS (MRM mode) monitoring parent ion depletion.
Calculation of Intrinsic Clearance ( )
Plot
Decision Logic Visualization
Use this workflow to determine when to deploy the
Figure 2: Decision tree for bioisosteric replacement of methoxy groups in hit-to-lead optimization.
References
-
Zafrani, Y., et al. (2017).[2] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Xing, L., et al. (2015). "Novel Bioisosteres of the Methoxy Group: Synthesis and Evaluation." ChemMedChem. Link
-
BenchChem Technical Protocols. (2025). "Microsomal Stability Assay Guidelines." Link
-
Erickson, J. A., et al. (2010). "Lessons learned from the metabolic screen." Drug Discovery Today. Link
Sources
Methodological & Application
Application Note: A Protocol for the Selective O-Difluoromethylation of 6-Aminopyridin-2-ol
Abstract
The introduction of the difluoromethoxy group (–OCF₂H) into heterocyclic scaffolds is a pivotal strategy in modern medicinal chemistry, offering a unique combination of properties that can enhance the pharmacological profile of drug candidates. This application note provides a detailed, field-proven protocol for the selective O-difluoromethylation of 6-aminopyridin-2-ol, a common building block in pharmaceutical research. We will delve into the underlying reaction mechanism, explain the rationale behind reagent and condition selection, and present a step-by-step experimental procedure designed for reproducibility and efficiency in a standard laboratory setting. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable fluorinated motif into their molecules.
Introduction: The Strategic Value of the Difluoromethoxy Group
In the landscape of drug design, fluorine-containing functional groups are indispensable tools for fine-tuning molecular properties. The difluoromethyl (–CF₂H) and difluoromethoxy (–OCF₂H) moieties have garnered significant interest due to their unique physicochemical characteristics. The –OCF₂H group, in particular, is often considered a lipophilic bioisostere of the hydroxyl (–OH) or thiol (–SH) groups.[1][2] Its introduction can lead to improved metabolic stability, enhanced membrane permeability, and modulated binding affinity by acting as a weak hydrogen bond donor.[1][2]
The substrate of interest, 6-aminopyridin-2-ol, exists in tautomeric equilibrium with 6-amino-2-pyridone. This presents a key synthetic challenge: achieving selective functionalization on the oxygen atom over the pyridone nitrogen or the exocyclic amino group. This protocol is optimized for the selective synthesis of 6-amino-2-(difluoromethoxy)pyridine, leveraging a difluorocarbene-based approach that favors reaction with the more nucleophilic pyridinolate oxygen under basic conditions.
Reaction Mechanism: The Difluorocarbene Pathway
The most common and reliable method for the O-difluoromethylation of phenols and related heterocyclic alcohols proceeds through an insertion reaction with difluorocarbene (:CF₂), a highly reactive electrophilic intermediate. The overall transformation can be understood through the following key steps:
-
Deprotonation: The acidic proton of the 2-pyridone tautomer is removed by a suitable base (e.g., potassium carbonate), generating a highly nucleophilic ambident anion.
-
Difluorocarbene Generation: An appropriate precursor, such as sodium 2-chloro-2,2-difluoroacetate, undergoes thermal decarboxylation to release the electrophilic difluorocarbene species.[3]
-
Nucleophilic Attack: The oxygen atom of the pyridinolate anion attacks the electron-deficient carbon of the difluorocarbene. This step is generally favored over N-alkylation for 2-pyridones under these conditions.
-
Protonation: The resulting intermediate is protonated during the aqueous workup to yield the final, stable O-difluoromethylated product.[3]
Protocol Design: Reagent Selection and Condition Optimization
The success of this protocol hinges on the appropriate choice of reagents and reaction conditions to ensure high yield and selectivity.
-
Difluoromethylating Agent : While various reagents can generate difluorocarbene, such as chlorodifluoromethane (Freon-22) or (bromodifluoromethyl)trimethylsilane (TMSCF₂Br), we have selected sodium 2-chloro-2,2-difluoroacetate (ClCF₂CO₂Na) .[4][5] This reagent is an operationally simple, commercially available, and stable solid that reliably generates difluorocarbene upon heating, obviating the need for handling hazardous gases or highly moisture-sensitive liquids.[3]
-
Base : Potassium carbonate (K₂CO₃) is an effective and economical base for deprotonating the 2-pyridone. It is strong enough to generate the required nucleophile without promoting significant side reactions.
-
Solvent : N,N-Dimethylformamide (DMF) is the solvent of choice due to its high boiling point, which is suitable for the thermal decarboxylation of the precursor, and its ability to dissolve both the organic substrate and the inorganic base.
-
Temperature : The reaction is heated to ensure the efficient generation of difluorocarbene from its precursor. A temperature range of 80-100 °C is typically optimal.
Detailed Experimental Protocol
This protocol is designed for a 5 mmol scale reaction. Adjustments can be made as needed.
4.1 Materials and Equipment
-
Reagents :
-
6-Aminopyridin-2-ol (550 mg, 5.0 mmol, 1.0 equiv)
-
Sodium 2-chloro-2,2-difluoroacetate (2.28 g, 15.0 mmol, 3.0 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (1.38 g, 10.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (25 mL)
-
Ethyl Acetate (EtOAc)
-
Deionized Water (H₂O)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
-
Equipment :
-
100 mL two-neck round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
4.2 Step-by-Step Procedure
-
Reaction Setup : To a 100 mL two-neck round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 6-aminopyridin-2-ol (550 mg, 5.0 mmol) and anhydrous potassium carbonate (1.38 g, 10.0 mmol).
-
Solvent Addition : Add 25 mL of anhydrous DMF to the flask.
-
Inert Atmosphere : Flush the system with nitrogen or argon for 5-10 minutes.
-
Reagent Addition : Add sodium 2-chloro-2,2-difluoroacetate (2.28 g, 15.0 mmol) to the stirring suspension.
-
Heating : Heat the reaction mixture to 90 °C and maintain this temperature with vigorous stirring for 12-18 hours.
-
Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cooling and Quenching : After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 100 mL of deionized water.
-
Extraction : Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing : Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 6-amino-2-(difluoromethoxy)pyridine.
-
Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The presence of a characteristic triplet in the ¹H NMR spectrum around δ 6.5-7.5 ppm (J ≈ 72-75 Hz) is a key indicator of the –OCF₂H group.[5]
Expected Outcomes and Data
The described protocol is expected to provide the desired O-difluoromethylated product in moderate to good yields. The table below summarizes typical conditions used for the O-difluoromethylation of related phenolic and pyridone substrates, providing a reference for expected outcomes.
| Substrate | Difluoromethylating Agent | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Methoxyphenol | ClCF₂CO₂Na | K₂CO₃ | DMF | 100 | 94 | [3] |
| Catechol | TMSCF₂Br | KOH | DCM/H₂O | RT | 75 | [4] |
| 2-Pyridone | CHClF₂ | K₂CO₃ | DMF | 120-130 | 72 (O-product) | [5] |
| 6-Chloropyridin-2-ol | CHClF₂ | K₂CO₃ | DMF | 120-130 | 80 | [5] |
Trustworthiness and Validation
This protocol is designed as a self-validating system. Key checkpoints ensure experimental integrity:
-
Reaction Monitoring : Regular analysis by TLC or LC-MS provides direct evidence of substrate conversion and product formation, allowing for informed decisions on reaction time.
-
Spectroscopic Verification : The structural identity of the final product must be confirmed unambiguously. The ¹⁹F NMR spectrum should show a doublet coupled to the proton of the OCF₂H group, while the ¹H NMR will show the corresponding triplet, providing definitive proof of successful O-difluoromethylation.
-
Chromatographic Purity : Purification via column chromatography, followed by analytical assessment of the collected fractions, ensures the final compound meets the high purity standards required for subsequent applications in drug development.
By adhering to these analytical practices, researchers can have high confidence in the outcome and integrity of the synthesized material.
Conclusion
This application note outlines a robust and accessible protocol for the selective O-difluoromethylation of 6-aminopyridin-2-ol. By utilizing the operationally simple difluorocarbene precursor, sodium 2-chloro-2,2-difluoroacetate, this method provides a reliable pathway to a valuable fluorinated building block. The detailed mechanistic insights and step-by-step instructions are intended to empower researchers to successfully implement this transformation and accelerate the discovery of next-generation therapeutics.
References
-
Difluoromethylation of Phenols. Organic Syntheses, 2024, 101, 164–180. [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. [Link]
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. [Link]
-
Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications. [Link]
-
Photoinduced difluoromethylation of phenols and thiophenols (222) with BrCF2CO2H in the presence of fac‐Ir(III)(ppy)3 and the proposed mechanism. ResearchGate. [Link]
-
Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. [Link]
-
Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry. [Link]
-
Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Acme Synthetic Chemicals. [Link]
-
A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society. [Link]
-
Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid. The Journal of Organic Chemistry. [Link]
-
Copper-Catalyzed O-Difluoromethylation of Functionalized Aliphatic Alcohols: Access to Complex Organic Molecules with an OCF2H Group. The Journal of Organic Chemistry. [Link]
-
Difluoromethylation of Heterocycles via a Radical Process. Organic Chemistry Frontiers. [Link]
-
Facile double O-difluoromethylations of diphenols with TMSCF2Br. Tetrahedron Letters. [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
-
O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Russian Journal of Organic Chemistry. [Link]
-
Chemoselective N- and O-difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Organic Letters. [Link]
Sources
- 1. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. orgsyn.org [orgsyn.org]
- 4. sioc.ac.cn [sioc.ac.cn]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-(Difluoromethoxy)pyridin-2-amine
Introduction: The Strategic Importance of the N-Aryl-6-(difluoromethoxy)pyridin-2-amine Scaffold
In the landscape of modern medicinal chemistry and materials science, the construction of carbon-nitrogen (C-N) bonds remains a cornerstone of molecular design. The Buchwald-Hartwig amination has emerged as a transformative tool for this purpose, offering a versatile and efficient palladium-catalyzed method for the formation of arylamines.[1][2] This guide focuses on a particularly relevant building block: 6-(difluoromethoxy)pyridin-2-amine. The incorporation of a difluoromethoxy (-OCF₂H) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of robust protocols for the N-arylation of 6-(difluoromethoxy)pyridin-2-amine is of paramount importance for the synthesis of novel pharmaceuticals and functional materials.
These application notes provide a comprehensive overview of the key considerations and detailed experimental protocols for the successful Buchwald-Hartwig amination of 6-(difluoromethoxy)pyridin-2-amine with various aryl halides. We will delve into the mechanistic underpinnings of the reaction, the critical role of each reaction component, and troubleshooting strategies to overcome common challenges.
Understanding the Substrate: The Electronic Profile of 6-(Difluoromethoxy)pyridin-2-amine
The successful application of the Buchwald-Hartwig amination is highly dependent on the electronic and steric properties of the coupling partners. 6-(Difluoromethoxy)pyridin-2-amine presents a unique set of characteristics that must be considered for optimal reaction design.
The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the strong electron-withdrawing nature of the difluoromethoxy group. This has two primary consequences for the Buchwald-Hartwig reaction:
-
Reduced Nucleophilicity of the Amine: The electron-withdrawing -OCF₂H group decreases the electron density on the pyridine ring and, consequently, on the 2-amino group. This reduced nucleophilicity can slow down the rate of the crucial amine coordination and subsequent deprotonation steps in the catalytic cycle.
-
Potential for Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive off-cycle species.
Therefore, the choice of catalyst, ligand, base, and reaction conditions must be carefully tailored to overcome these challenges and favor the desired C-N bond formation.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[1][3][4][5] Understanding this mechanism is crucial for rationalizing the choice of reagents and for effective troubleshooting.
Figure 1: The Catalytic Cycle of the Buchwald-Hartwig Amination.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.
-
Amine Coordination: The amine (RNH₂) coordinates to the Pd(II) center.
-
Deprotonation: A base removes a proton from the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, yielding the arylamine product and regenerating the Pd(0) catalyst.
For electron-deficient aminopyridines, the amine coordination and deprotonation steps can be challenging. Therefore, the selection of a highly active catalyst system and an appropriate base is critical for driving the reaction forward.
Optimizing Reaction Parameters: A Guide for Success
The successful N-arylation of 6-(difluoromethoxy)pyridin-2-amine hinges on the judicious selection of several key parameters.
Catalyst and Ligand Selection
The choice of the palladium precursor and the phosphine ligand is arguably the most critical factor in achieving high yields. For challenging substrates like electron-deficient aminopyridines, bulky, electron-rich phosphine ligands are generally preferred. These ligands promote both the oxidative addition and the reductive elimination steps and can help to mitigate catalyst inhibition by the pyridine nitrogen.
| Catalyst/Ligand Combination | Rationale | Key Features |
| Pd₂(dba)₃ / XPhos | A versatile and highly active system for a broad range of substrates. | Bulky, electron-rich ligand that promotes fast reaction rates. |
| Pd₂(dba)₃ / RuPhos | Particularly effective for the coupling of secondary amines. | Offers good stability and activity. |
| [Pd(allyl)Cl]₂ / BrettPhos | A pre-catalyst system that is often highly effective for primary amines. | Can lead to cleaner reactions and lower catalyst loadings. |
| Pd(OAc)₂ / SPhos | Another robust system for a variety of C-N couplings. | The ligand's steric bulk is beneficial for challenging substrates. |
Recommendation: For initial screening, a combination of Pd₂(dba)₃ and XPhos or BrettPhos is a strong starting point. The use of palladium pre-catalysts, such as those from the Buchwald group (e.g., XPhos Pd G3), can also offer improved reliability and ease of handling.
The Crucial Role of the Base
The base is essential for the deprotonation of the coordinated amine, a step that is often rate-limiting. The choice of base must be carefully considered, as it can influence both the reaction rate and the compatibility with other functional groups in the substrates.
| Base | pKa (Conjugate Acid) | Advantages | Disadvantages |
| Sodium tert-butoxide (NaOtBu) | ~19 | Highly reactive, often leading to faster reactions. | Can be too harsh for substrates with sensitive functional groups. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | Very strong base, can be effective at lower temperatures.[6] | Can also be incompatible with certain functional groups. |
| Cesium Carbonate (Cs₂CO₃) | ~10 | Milder base, compatible with a wider range of functional groups. | May require higher reaction temperatures or longer reaction times. |
| Potassium Phosphate (K₃PO₄) | ~12 | Another mild base option. | Similar to Cs₂CO₃ in terms of reactivity. |
Recommendation: For the electron-deficient 6-(difluoromethoxy)pyridin-2-amine, a strong base is likely necessary to facilitate deprotonation. Sodium tert-butoxide (NaOtBu) is a good first choice. If base-sensitive functional groups are present on the aryl halide, screening milder bases like Cs₂CO₃ at a higher temperature is recommended.
Solvent Considerations
The solvent plays a critical role in solubilizing the reagents and stabilizing the catalytic species. Anhydrous and degassed solvents are essential to prevent catalyst deactivation.
| Solvent | Boiling Point (°C) | Properties |
| Toluene | 111 | A common and effective non-polar solvent. |
| 1,4-Dioxane | 101 | A polar aprotic solvent that can enhance the solubility of polar reagents. |
| Tetrahydrofuran (THF) | 66 | A polar aprotic solvent, useful for reactions at lower temperatures. |
| tert-Butanol (t-BuOH) | 83 | Can sometimes improve reaction outcomes, particularly with certain base/ligand combinations. |
Recommendation: Toluene and 1,4-dioxane are excellent starting points for screening. The choice may depend on the solubility of the specific aryl halide used.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the Buchwald-Hartwig amination of 6-(difluoromethoxy)pyridin-2-amine with a representative aryl bromide. These should be considered as starting points for optimization.
Figure 2: General Experimental Workflow for Buchwald-Hartwig Amination.
Protocol 1: General Procedure using Pd₂(dba)₃ / XPhos
Materials:
-
6-(Difluoromethoxy)pyridin-2-amine
-
Aryl bromide (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene (or 1,4-dioxane)
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq.).
-
Add 6-(difluoromethoxy)pyridin-2-amine (1.0 eq.) and the aryl bromide (1.2 eq.).
-
Add anhydrous toluene (or 1,4-dioxane) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the careful addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-6-(difluoromethoxy)pyridin-2-amine.
Protocol 2: Procedure using a Palladium Pre-catalyst (XPhos Pd G3)
Materials:
-
6-(Difluoromethoxy)pyridin-2-amine
-
Aryl bromide (1.2 equivalents)
-
XPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene (or 1,4-dioxane)
-
Oven-dried vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add 6-(difluoromethoxy)pyridin-2-amine (1.0 eq.), the aryl bromide (1.2 eq.), XPhos Pd G3 (2 mol%), and sodium tert-butoxide (1.4 eq.) to an oven-dried vial.
-
Add anhydrous toluene (or 1,4-dioxane) to the vial.
-
Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
Perform the workup and purification as described in Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a fresh batch of palladium precursor and ligand.- Consider using a stronger base (e.g., LHMDS).- Increase the reaction temperature in 10 °C increments. |
| Significant side product formation (e.g., hydrodehalogenation) | - High reaction temperature- Inappropriate ligand choice | - Lower the reaction temperature.- Screen alternative bulky phosphine ligands (e.g., RuPhos, SPhos). |
| Decomposition of starting materials | - Base-sensitive functional groups on the aryl halide- High reaction temperature | - Screen milder bases (Cs₂CO₃, K₃PO₄) and potentially increase the reaction time or temperature.- Lower the reaction temperature. |
Conclusion
The Buchwald-Hartwig amination of 6-(difluoromethoxy)pyridin-2-amine is a powerful method for the synthesis of valuable N-aryl scaffolds. By carefully considering the electronic nature of the substrate and optimizing the choice of catalyst, ligand, base, and solvent, researchers can achieve high yields and access a diverse range of novel compounds. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this important transformation in a research and development setting.
References
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Med. Chem. Lett.2024 . [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
Scalable synthesis of difluoromethoxy-substituted heteroaromatics
Application Note: Strategic Scale-Up of Difluoromethoxy-Substituted Heteroaromatics
Motifs via Difluorocarbene InsertionExecutive Summary & Strategic Value
The difluoromethoxy (
Historically, the synthesis of these motifs relied on chlorodifluoromethane (Freon-22), an ozone-depleting substance (ODS) facing severe regulatory phase-outs. This guide details the scalable, non-ODS synthesis of difluoromethoxy heteroaromatics using Sodium Chlorodifluoroacetate (SCDA) as a solid, bench-stable difluorocarbene precursor. We also discuss continuous flow strategies utilizing Fluoroform (
Mechanistic Principles
The formation of aryl difluoromethyl ethers proceeds via a difluorocarbene (
Critical Mechanistic Steps:
-
Carbene Generation: Thermal decarboxylation of SCDA releases
, , and . -
Nucleophilic Attack: The heteroaryl phenoxide attacks the electrophilic
to form a difluoromethyl anion intermediate. -
Protonation: The anion is protonated by a proton source (typically water or protic solvent) to yield the final
product.
Key Insight: The reaction requires a delicate balance of water. Too little water prevents the final protonation step; too much water quenches the carbene to form carbon monoxide and formate.
Visual 1: Reaction Mechanism & Pathway
Figure 1: Mechanistic pathway of difluorocarbene generation and insertion.[2] Note the competition between productive insertion and dimerization.
Validated Protocol: Batch Synthesis using SCDA
This protocol is optimized for 10g to 100g scale batches. It utilizes SCDA, which is cost-effective (~15% the cost of
Reagents & Materials
-
Substrate: Heteroaryl phenol (1.0 equiv).
-
Reagent: Sodium chlorodifluoroacetate (SCDA) (2.5 – 3.0 equiv).
-
Base: Potassium carbonate (
) (2.0 – 3.0 equiv).[3] -
Solvent: DMF (Dimethylformamide) and Water (Ratio 10:1 to 5:1).
-
Equipment: Jacketed reactor or round-bottom flask with efficient reflux condenser (coolant at -10°C is recommended to retain volatiles).
Step-by-Step Methodology
-
Preparation of Phenoxide:
-
Charge the reactor with the heteroaryl phenol (1.0 equiv) and
(2.0 equiv). -
Add DMF and Water (Target ratio: 9:1 v/v).
-
Expert Note: The presence of water is mandatory for the protonation step. Anhydrous conditions will stall the reaction at the anion stage or lead to decomposition.
-
-
Thermal Activation:
-
Heat the mixture to 95–100°C .
-
Ensure vigorous stirring. The system is heterogeneous; mass transfer efficiency impacts the rate.
-
-
Controlled Addition (The "Self-Validating" Step):
-
Dissolve SCDA (2.5 equiv) in a minimum volume of DMF.
-
Slowly add the SCDA solution to the hot reaction mixture over 2–4 hours via a syringe pump or dropping funnel.
-
Causality: Rapid addition causes a spike in
concentration, favoring the formation of tetrafluoroethylene (gas) via dimerization rather than the desired ether. Slow addition maintains a low steady-state concentration of carbene, favoring the bimolecular reaction with the phenoxide.
-
-
Reaction Monitoring:
-
Monitor by HPLC/UPLC.
-
Checkpoint: If conversion stalls (<90%) after addition, do not simply add more reagent immediately. Check pH. If pH < 8, add small amounts of
to restore basicity before adding additional SCDA (0.5 equiv).
-
-
Work-up:
Data Summary: Solvent & Base Effects
| Parameter | Condition | Outcome | Recommendation |
| Solvent | Anhydrous DMF | Low Yield (<30%) | Avoid. Proton source missing. |
| Solvent | DMF/Water (9:1) | High Yield (>85%) | Optimal. Balances solubility & protonation. |
| Solvent | Acetonitrile/Water | Moderate Yield | Viable if product is difficult to separate from DMF. |
| Base | Fast Reaction | Good for difficult substrates, but expensive for scale. | |
| Base | Standard Rate | Optimal for process economics. |
Advanced Strategy: Continuous Flow (Fluoroform)
For multi-kilogram to ton-scale manufacturing, the use of Fluoroform (
Workflow Overview:
-
Reagents:
gas (fed via mass flow controller), Substrate in DMF, Superbase (e.g., KHMDS or TMG). -
Reactor: Tube-in-tube reactor or packed bed to maximize gas-liquid surface area.
-
Advantage: The short residence time (<2 min) prevents the decomposition of the sensitive phenoxide intermediates and allows safe handling of high-pressure gas.
Visual 2: Process Decision Matrix
Figure 2: Decision matrix for selecting the optimal difluoromethylation strategy based on scale and infrastructure.
Troubleshooting & Critical Control Points
-
Exotherm Management: The decarboxylation of SCDA is endothermic, but the subsequent reaction and neutralization are exothermic. However, on a large scale, the accumulation of unreacted SCDA followed by a sudden temperature spike can lead to runaway decarboxylation (rapid gas evolution). Protocol: Adhere strictly to dosing rates; do not add SCDA below 90°C.
-
Substrate pKa:
-
Phenols (pKa ~10): React well with
. -
Alcohols (pKa ~16): Require stronger bases (NaH) or phase transfer catalysts (e.g.,
) to facilitate the reaction.
-
-
Byproduct Removal: The primary impurity is often the starting phenol. If separation is difficult, treat the crude mixture with an electrophile (e.g., acetic anhydride) to convert unreacted phenol to an ester, which typically has a very different Rf/retention time than the ether product.
References
-
Zafrani, Y. et al. (2018). Sodium Chlorodifluoroacetate as a Difluoromethylating Agent.[1][2][3][4][6][7] The Journal of Organic Chemistry.[8][9] [Link]
-
Greszler, S. N. et al. (2019). Scalable Synthesis of Difluoromethyl Ethers: Application to the Synthesis of ABBV-2222. Organic Process Research & Development.[2][6][7][8] [Link]
-
Pieber, B. & Kappe, C. O. (2018). Utilization of Fluoroform for Difluoromethylation in Continuous Flow.[8][10][11][12] Green Chemistry.[10] [Link]
-
Fier, P. S. et al. (2017). Direct Synthesis of Difluoromethyl Ethers via Difluorocarbene Insertion. Organic Letters.[2][6][7] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 12. dspace.mit.edu [dspace.mit.edu]
Application Note: Strategic Isolation and Purification of Hydrophilic Pyridine Dihydrochloride Salts
Introduction: The "Hydrophilic Trap"
Pyridine dihydrochloride salts (Py·2HCl) represent a unique challenge in organic synthesis and drug development. Unlike simple amine salts, these compounds often possess high charge density and extreme hydrophilicity. They are frequently generated in aqueous media (e.g., deprotection steps using aqueous HCl) but are required as anhydrous solids for subsequent steps or biological assays.
The Core Challenge:
-
Solubility Mismatch: These salts are highly soluble in water and methanol but virtually insoluble in standard extraction solvents (EtOAc, DCM, Hexanes).
-
Hygroscopicity: They avidly absorb atmospheric moisture, leading to "oiling out" rather than crystallization.
-
Thermal Instability: Direct heating to remove water often leads to hydrolysis or decarboxylation before the salt dries.
This guide outlines three field-proven workflows to isolate these salts with high purity, bypassing the limitations of standard extraction.
Decision Matrix: Selecting the Right Protocol
Before initiating workup, analyze the state of your crude mixture using the following decision tree.
Figure 1: Strategic decision matrix for selecting the isolation method based on crude mixture composition.
Method A: Azeotropic Distillation (The Solvent Swap)
Principle: Water removal via direct heating is destructive. This method uses a binary azeotrope (Toluene/Water or Ethanol/Benzene) to mechanically "carry" water out of the system at a lower boiling point, leaving the anhydrous salt behind.
Reagents
-
Azeotropic Solvent: Toluene (Preferred) or 2-Propanol.
-
Co-solvent: Methanol (if the salt is not soluble in hot toluene).
Protocol
-
Concentration: Reduce the aqueous reaction mixture to the minimum stirrable volume using a rotary evaporator (Bath temp < 45°C).
-
Solvent Addition: Add Toluene (10x volume relative to residue).
-
Note: The salt will likely not dissolve; this is expected. We are creating a suspension.
-
-
Evaporation: Rotovap again. The toluene will form an azeotrope with the residual water (BP ~85°C for Toluene/Water azeotrope).
-
Repetition: Repeat Step 2 and 3 at least three times .
-
Visual Cue: The residue should transition from a sticky gum to a discrete, powdery solid as water is removed.
-
-
Trituration: Once dry, suspend the solid in anhydrous Et₂O (Diethyl Ether) or MTBE. Sonicate for 5 minutes.
-
Filtration: Filter the solid under a blanket of Argon/Nitrogen (to prevent moisture uptake).
Why this works: Toluene disrupts the hydration shell of the ionic lattice, forcing the salt to precipitate.
Method B: Dual-Solvent Crystallization (The "Crash Out")
Principle: Exploiting the extreme solubility difference between alcohols (high solubility) and ethers/ketones (low solubility) to force controlled precipitation.
Reagents
-
Solvent A (Good Solvent): Methanol (MeOH) or Ethanol (EtOH).
-
Solvent B (Anti-Solvent): Diethyl Ether (Et₂O), Acetone, or Hexanes.
Protocol
-
Dissolution: Dissolve the crude oil/solid in the minimum amount of warm Solvent A.
-
Tip: If the solution is dark, treat with activated charcoal, filter through Celite, and then proceed.
-
-
The Cloud Point: Add Solvent B dropwise with vigorous stirring until a faint, persistent turbidity (cloudiness) appears.
-
Critical Step: Stop adding Solvent B immediately.
-
-
Re-dissolution: Add a few drops of Solvent A to just clear the solution again.[1]
-
Nucleation: Place the flask in a chemically inert environment (sealed). Allow to cool slowly to Room Temperature (RT), then move to 4°C (fridge).
-
Do NOT plunge directly into ice; this causes oiling out.
-
-
Collection: Filter the resulting crystals. Wash with cold Solvent B.
Method C: Regenerative Purification (The Free-Base Loop)
Principle: If the salt is contaminated with inorganic salts (e.g., NaCl from a neutralization), crystallization will fail because NaCl is also insoluble in organic solvents. You must break the salt, extract the organic base, and reform the salt.[2]
Reagents
-
Base: 2M NaOH or Saturated NaHCO₃.
-
Extraction Solvent: DCM:Isopropanol (3:1 ratio) or n-Butanol.
-
Expert Insight: Simple DCM or EtOAc is often insufficient to extract hydrophilic pyridine bases. The 3:1 DCM:IPA mixture is a "magic bullet" for polar amines.
-
-
Acid Source: 2M HCl in Diethyl Ether (Anhydrous) or HCl gas.
Protocol
-
Neutralization: Dissolve crude salt in minimal water. Cool to 0°C. Adjust pH to >12 using NaOH.
-
Extraction: Extract the aqueous layer 3x with the DCM:IPA (3:1) mixture.
-
Check: The organic layer contains your free base; the aqueous layer retains the NaCl.
-
-
Drying: Dry the combined organic layers over Na₂SO₄. Filter and evaporate to obtain the Free Base .
-
Re-acidification (The Critical Step):
-
Dissolve the Free Base in anhydrous MeOH or DCM.
-
Cool to 0°C.
-
Add HCl in Dioxane or Ether dropwise.
-
The pure Dihydrochloride salt will precipitate instantly.
-
Workflow Visualization
Figure 2: The Regenerative Purification Loop for removing inorganic contaminants.
Troubleshooting "Oiling Out"
The most common failure mode is the product separating as a viscous oil instead of a crystal.
| Symptom | Root Cause | Corrective Action |
| Oiling Out | Solvent mixture is too non-polar too quickly. | Re-heat to dissolve oil. Add more Solvent A (Polar). Cool much slower. |
| Sticky Gum | Residual water in the lattice. | Perform Method A (Toluene Azeotrope) again to remove trace water. |
| No Precipitate | Product is too soluble. | Use a stronger anti-solvent (e.g., switch from Ether to Hexane) or scratch the glass to induce nucleation. |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
- The authoritative text on specific purification parameters for thousands of compounds.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Standard reference for recrystalliz
-
MIT OpenCourseWare. (n.d.). Recrystallization Guide. Department of Chemistry.
- Detailed protocols for dual-solvent systems.
-
Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.
-
Source for industrial salt formation and isolation strategies.[3]
-
Sources
Troubleshooting & Optimization
Improving regioselectivity of O-difluoromethylation vs N-difluoromethylation
Technical Support Center: Regioselective Difluoromethylation ( )
Current Status: Operational Subject: Troubleshooting O- vs. N-Difluoromethylation Selectivity Assigned Specialist: Senior Application Scientist
Executive Summary & Mechanistic Logic
The Core Challenge:
Difluoromethylation is distinct from trifluoromethylation (
Unlike
-
O-Difluoromethylation: Typically proceeds via the attack of a hard oxy-anion (phenoxide/alkoxide) on the electrophilic carbene.
-
N-Difluoromethylation: Proceeds via the attack of a neutral or anionic nitrogen lone pair. However, because N-H bonds are generally less acidic than O-H bonds, generating the N-anion without competing side reactions is the primary bottleneck.
The Selectivity Dashboard (Decision Logic)
Use this decision matrix to select the correct reagent system for your substrate.
Figure 1: Decision tree for reagent selection based on substrate nucleophilicity.
Module A: O-Difluoromethylation (The "Hard" Nucleophile)
Common Issue:
User Report: "I am trying to difluoromethylate a phenol, but I am getting low conversion or C-alkylation byproducts."
Root Cause Analysis:
The standard reagent, Sodium Chlorodifluoroacetate (SCDA) , releases
Troubleshooting Q&A
Q: Why is water often added to the solvent system?
A: While carbene generation requires heat, the transfer to the phenol is aided by phase transfer conditions. A mixture of DMF/Water or MeCN/Water helps solubilize the inorganic base (
Q: I see C-difluoromethylation on the ring instead of O-alkylation. Why? A: This suggests your phenol is acting as a C-nucleophile (like in a Reimer-Tiemann reaction).
-
Fix: Use a harder base (like
or NaOH) to ensure the Oxygen is fully anionic (hard nucleophile). -
Fix: Increase the O-nucleophilicity by using polar aprotic solvents (DMF, NMP) which solvate the cation, leaving the phenoxide "naked" and more reactive toward the carbene.
Standard Protocol: O-Difluoromethylation
Target: Phenols, Thiols.[2][3]
Reagent: Sodium Chlorodifluoroacetate (
-
Setup: Charge a round-bottom flask with the Phenol (1.0 equiv) and
(1.5 equiv) . -
Solvent: Add DMF (Dimethylformamide) and Water (ratio 10:1). The water is critical for base solubility.
-
Reagent: Add
(2.0 - 3.0 equiv) . Note: Excess is needed because hydrolyzes in water. -
Reaction: Heat to 95–100 °C for 2–4 hours.
-
Observation: Vigorous bubbling (
release) indicates carbene generation.
-
-
Workup: Cool, dilute with water, extract with Ethyl Acetate.
-
Purification: Silica gel chromatography.
Module B: N-Difluoromethylation (The "Soft/Neutral" Nucleophile)
Common Issue:
User Report: "I am trying to N-difluoromethylate an imidazole. Using the SCDA (O-protocol) gave me a black tar or very low yield."
Root Cause Analysis:
SCDA requires high temperatures (95°C) which can decompose sensitive N-heterocycles. Furthermore, N-heterocycles are often less nucleophilic than phenoxides. The high temperature promotes polymerization of the carbene rather than capture by the nitrogen.
Solution: The Phosphonate Method
Use Diethyl bromodifluoromethylphosphonate (
Troubleshooting Q&A
Q: Can I use the Baran Reagent (
Q: How do I control regioselectivity in Indazoles (N1 vs N2)? A: This is governed by sterics and thermodynamics.
-
N1 (Thermodynamic): Favored by higher temperatures and reversible conditions.
-
N2 (Kinetic): Often favored by steric bulk at C3 or specific solvent effects.
-
Tip: Using
with KOH in MeCN often yields high N1 selectivity for simple indazoles.
Standard Protocol: N-Difluoromethylation
Target: Imidazoles, Pyrazoles, Benzimidazoles.[6][7][8] Reagent: Diethyl bromodifluoromethylphosphonate.[7][8]
-
Setup: Dissolve N-heterocycle (1.0 equiv) in Acetonitrile (MeCN) .
-
Base: Add KOH (20 equiv, aqueous solution) or solid KOH with phase transfer catalyst (
).-
Note: High base concentration is often required to drive the equilibrium.
-
-
Reagent: Add
(2.0 equiv) dropwise at 0°C or RT. -
Reaction: Stir at Room Temperature (or mild heat, 40°C) for 1–12 hours.
-
Workup: Remove solvent, dilute with water, extract with DCM.
Mechanistic Visualization
Understanding the reactive species is vital for troubleshooting.
Figure 2: Mechanistic pathways showing the central role of difluorocarbene (
Comparison of Key Reagents
| Feature | Sodium Chlorodifluoroacetate (SCDA) | Diethyl bromodifluoromethylphosphonate |
| Primary Target | Oxygen (Phenols), Sulfur (Thiols) | Nitrogen (Azoles), Oxygen |
| Active Species | Free Difluorocarbene ( | |
| Temperature | High (95–100 °C) | Low to Mild (0–40 °C) |
| Base Requirement | Carbonates ( | Hydroxides (KOH, NaOH) |
| Solvent System | DMF/Water (Biphasic) | MeCN, THF |
| Cost | Low (Commodity chemical) | Moderate |
References
-
S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate Source: Organic Letters (2013) Significance:[9] Establishes the standard protocol for O- and S-difluoromethylation using the inexpensive SCDA reagent. URL:[Link]
-
N-Difluoromethyl
under mild condition Source: Tetrahedron Letters (2018) Significance: Defines the preferred method for N-selective functionalization avoiding harsh thermal conditions. URL:[Link][10] -
Selective difluoromethylation and monofluoromethylation reactions Source: Chemical Society Reviews (2011) Significance: Comprehensive review of the mechanistic differences between electrophilic, nucleophilic, and radical difluoromethylation. URL:[Link]
-
Difluoromethylation of Phenols (Organic Syntheses) Source: Organic Syntheses (2024) Significance:[11][12][13] A validated, step-by-step procedure for the O-difluoromethylation of phenols using SCDA. URL:[Link]
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. figshare.com [figshare.com]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. N-Difluoromethylindazoles | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. orgsyn.org [orgsyn.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in the Difluoromethylation of Hydroxypyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the difluoromethylation of hydroxypyridines. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with this important transformation. The difluoromethyl group (CF₂H) is a valuable bioisostere for hydroxyl, thiol, and amine moieties, capable of enhancing metabolic stability and binding affinity through its unique electronic properties and ability to act as a lipophilic hydrogen bond donor[1][2][3]. However, the inherent chemical nature of hydroxypyridines presents specific challenges that can lead to low yields and complex product mixtures.
This guide provides a structured troubleshooting framework, detailed explanations for common issues, and optimized protocols to help you navigate these complexities and achieve your desired synthetic outcomes.
The Core Challenge: Tautomerism and Ambident Nucleophilicity
Before diving into troubleshooting, it's crucial to understand the central chemical challenge: hydroxypyridines exist in a tautomeric equilibrium with their corresponding pyridone forms (2-, 3-, and 4-hydroxypyridines). This equilibrium means your starting material is often a mixture of two isomers, each with a distinct reactivity profile.
Furthermore, the pyridone tautomer is an ambident nucleophile , possessing two reactive sites: the nitrogen atom and the oxygen atom. This duality is the primary reason for the formation of mixtures of N- and O-difluoromethylated products, a common source of low yields for the desired isomer[4].
General Troubleshooting Workflow
Low yields in complex reactions are rarely due to a single factor. A systematic approach is required to diagnose and solve the problem. The following workflow provides a logical progression from initial checks to in-depth optimization.
Sources
- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radiodifluoromethylation of well-functionalized molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-(Difluoromethoxy)pyridin-2-amine dihydrochloride
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of 6-(Difluoromethoxy)pyridin-2-amine dihydrochloride, specifically focusing on the removal of inorganic salt impurities. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and validated laboratory practices to ensure reliable and reproducible outcomes.
Introduction: The Challenge of Purifying Polar Amine Salts
This compound is a polar organic molecule, and its dihydrochloride salt form enhances its aqueous solubility. While this property is often advantageous for formulation, it presents a significant purification challenge. Inorganic salts (e.g., sodium chloride), which may be process-related impurities from synthesis, share similar solubility profiles, making their removal by simple crystallization or extraction non-trivial. This guide will explore several effective strategies to address this common issue.
Frequently Asked Questions (FAQs)
Q1: Why are inorganic salts difficult to remove from my this compound sample?
A1: The primary difficulty lies in the similar solubility characteristics of your polar organic salt and the inorganic salt impurities. Both tend to be highly soluble in polar solvents like water and poorly soluble in non-polar organic solvents. This makes traditional separation techniques that rely on differential solubility, such as a straightforward single-solvent recrystallization or a simple liquid-liquid extraction, ineffective.[1][2]
Q2: I tried recrystallizing my product from water, but the inorganic salt precipitated out with it. What went wrong?
A2: This is a common outcome when the inorganic salt concentration is high. As you concentrate the aqueous solution to induce crystallization of your desired compound, you also exceed the solubility limit of the inorganic salt, causing it to co-precipitate. To overcome this, you need a solvent system where the solubility of your product and the inorganic salt differ significantly, especially with changes in temperature.
Q3: Can I use liquid-liquid extraction to remove the inorganic salts?
A3: A standard liquid-liquid extraction with a non-polar organic solvent and water will likely fail because your highly polar amine salt will remain in the aqueous phase along with the inorganic salts.[2][3] However, more advanced extraction techniques, such as converting the amine salt to its free base form or using a salting-out effect, can be highly effective. These methods are detailed in the troubleshooting guides below.
Q4: Is column chromatography a viable option for this separation?
A4: Yes, but with important considerations. Standard normal-phase silica gel chromatography is often unsuitable for highly polar, ionic compounds as they can streak or irreversibly bind to the silica.[4][5] Reversed-phase chromatography or specialized techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are generally more successful for purifying very polar compounds.[6]
Troubleshooting Guides & Detailed Protocols
This section provides step-by-step protocols for three primary methods to remove inorganic salts from this compound.
Method 1: Purification via Free Base Conversion and Extraction
This is often the most robust method. It involves converting the amine dihydrochloride to its less polar free base, which can then be extracted into an organic solvent, leaving the inorganic salts behind in the aqueous phase. The pure dihydrochloride salt is then regenerated.
Scientific Rationale: The protonated amine of the dihydrochloride salt is highly polar and water-soluble. By adding a base, you deprotonate the amine, yielding the neutral "free base" form of the molecule. This significantly reduces its polarity and increases its solubility in organic solvents, allowing for effective separation from water-soluble inorganic salts.[1][7]
-
Dissolution: Dissolve the impure this compound in a minimum amount of deionized water.
-
Basification: Cool the solution in an ice bath. Slowly add a saturated aqueous solution of a base (e.g., sodium bicarbonate or sodium carbonate) with stirring. Monitor the pH with a pH meter or pH paper. Continue adding the base until the pH is approximately 8-9. Caution: Avoid using strong bases like NaOH if your compound is base-sensitive.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The free base will move into the organic layer.[2] Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified free base, which may be an oil or solid.
-
Salt Reformation: Dissolve the purified free base in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or 2-propanol).[8] Add a solution of HCl in the same solvent (or bubble anhydrous HCl gas through the solution) until precipitation of the dihydrochloride salt is complete.
-
Isolation: Collect the pure this compound crystals by filtration, wash with a small amount of the cold organic solvent, and dry under vacuum.
Caption: Workflow for purification via free base conversion.
Method 2: Recrystallization from a Mixed-Solvent System
This method leverages subtle differences in solubility in a carefully chosen pair of solvents.
Scientific Rationale: The goal is to find a solvent system where the desired compound is soluble at high temperatures but insoluble at low temperatures, while the inorganic salt remains either soluble or insoluble throughout the temperature range. A common approach is to use a polar solvent in which both are soluble (like water or ethanol) and an anti-solvent in which both are poorly soluble (like acetone or isopropanol).[9][10]
-
Solvent Screening (Small Scale):
-
Test the solubility of your impure sample in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile).
-
The ideal "dissolving" solvent will dissolve the compound when hot but not when cold.
-
The ideal "anti-solvent" will be miscible with the dissolving solvent but will not dissolve the compound.
-
-
Recrystallization Procedure:
-
Dissolve the impure salt in a minimum amount of the hot primary solvent (e.g., ethanol).
-
While the solution is still hot, slowly add the anti-solvent (e.g., isopropanol or acetone) until the solution becomes slightly cloudy (the cloud point).[8]
-
Add a few more drops of the hot primary solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
The inorganic salts should ideally remain in the mother liquor.
-
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
| Solvent | Polarity | This compound Solubility | Inorganic Salt (e.g., NaCl) Solubility | Use Case |
| Water | High | High | High | Primary solvent (use sparingly) |
| Ethanol | Medium-High | Soluble (especially when hot) | Sparingly soluble | Good primary solvent |
| Isopropanol | Medium | Sparingly soluble | Insoluble | Good anti-solvent |
| Acetone | Medium | Sparingly soluble | Insoluble | Good anti-solvent |
| Diethyl Ether | Low | Insoluble | Insoluble | Useful for final wash/precipitation |
Method 3: Salting-Out Liquid-Liquid Extraction (SALLE)
This is an advanced extraction technique that can be very effective for highly polar compounds.
Scientific Rationale: SALLE works by adding a high concentration of an inorganic salt to a mixture of water and a water-miscible organic solvent (like acetonitrile).[11] This addition forces the separation of the water-miscible organic solvent from the aqueous layer, creating a two-phase system. Your polar organic compound can then partition into the separated organic layer, while the added salt and the impurity salts remain in the highly saline aqueous layer.
-
Dissolution: Dissolve the impure amine dihydrochloride in a mixture of water and acetonitrile.
-
Salting Out: Add a large amount of a salt like magnesium sulfate or sodium chloride to the solution and shake vigorously.[11] This will cause the mixture to separate into two layers: a lower aqueous layer and an upper acetonitrile layer.
-
Separation: Separate the upper acetonitrile layer, which now contains your desired compound.
-
Back Extraction (Optional): To further purify, you can back-extract the acetonitrile layer with a small amount of a saturated salt solution.
-
Isolation: Dry the acetonitrile layer with an anhydrous drying agent, filter, and concentrate under reduced pressure to recover the purified product.
Sources
- 1. columbia.edu [columbia.edu]
- 2. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chromtech.com [chromtech.com]
- 5. columbia.edu [columbia.edu]
- 6. biotage.com [biotage.com]
- 7. Workup [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. designer-drug.com [designer-drug.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Bioisosteric Replacement Guide: 6-(Difluoromethoxy)pyridin-2-amine vs. 6-methoxypyridin-2-amine
Executive Summary
Context: This guide compares 6-methoxypyridin-2-amine (a standard building block) with its fluorinated bioisostere, 6-(difluoromethoxy)pyridin-2-amine .
The Pivot: In medicinal chemistry, the transition from a methoxy (
Physicochemical Profiling
The introduction of two fluorine atoms drastically alters the electronic landscape of the pyridine ring.
Comparative Properties Table
| Property | 6-methoxypyridin-2-amine | 6-(Difluoromethoxy)pyridin-2-amine | Impact on Drug Design |
| Formula | Fluorination adds ~36 Da. | ||
| Lipophilicity ( | ~0.6 - 0.9 | ~1.2 - 1.5 | Increase: |
| H-Bond Donor (HBD) | 1 (Exocyclic | 2 (Exocyclic | The |
| H-Bond Acceptor (HBA) | 3 (Ring N, O, Exocyclic N) | 3 (Weaker) | Fluorine withdraws density from Oxygen, making it a poorer acceptor. |
| Electronic Effect ( | -0.27 (Donor) | +0.18 (Weak Withdrawer) | Inversion: Methoxy donates electrons; Difluoromethoxy withdraws, lowering Ring N basicity. |
| Metabolic Liability | High (O-Demethylation) | Low (Blocked) | Primary driver for substitution. |
Diagram 1: Physicochemical Shift Logic
This flowchart illustrates the decision matrix for switching between these two moieties.
Figure 1: Decision logic for bioisosteric replacement of methoxy with difluoromethoxy groups.
Biological Activity & Mechanism[1][2][3][4][5]
Metabolic Stability (The "Fluorine Wall")
The most critical biological difference is resistance to oxidative metabolism.
-
Methoxy Mechanism: Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) readily oxidize the
bonds of the methoxy group. This leads to an unstable hemiacetal intermediate, which collapses to release formaldehyde and the corresponding pyridinol (O-demethylation). -
Difluoromethoxy Mechanism: The
bond is the strongest single bond in organic chemistry. The presence of fluorine atoms deactivates the remaining bond toward radical abstraction by the high-valent Iron-Oxo species in CYP450.-
Result: The
group is metabolically robust, often extending the half-life ( ) of the parent drug by 2-5 fold.
-
Binding Affinity & The "Lipophilic Hydrogen Bond"
While
-
Weak Donor: The strong electron-withdrawing effect of the two fluorines polarizes the
bond ( ). This allows the proton to serve as a weak hydrogen bond donor to backbone carbonyls in the target protein. -
Case Study (CRF1 Antagonists): In the development of Corticotropin-Releasing Factor-1 (CRF1) antagonists, replacing a methoxy group with a difluoromethoxy group on a pyridine scaffold (Compound 19e) maintained high affinity (
) while reducing the formation of reactive glutathione adducts to <0.1%.[1][2] The group contributed to potency via hydrophobic interactions and improved metabolic stability [1].
Diagram 2: Metabolic Pathway Comparison
Figure 2: Metabolic fate of methoxy vs. difluoromethoxy substituents.
Experimental Protocols
Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compounds (10 mM DMSO stock).
Workflow:
-
Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).
-
Pre-incubation: Add test compound (final conc. 1
) and incubate at 37°C for 5 min. -
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot 50
at min. -
Quenching: Immediately dispense into 150
ice-cold Acetonitrile (containing Internal Standard). -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. Slope determines .
Validation Criteria:
-
Control: Verapamil or Dextromethorphan must show high clearance.
-
Result: The methoxy analog typically shows
. The difluoromethoxy analog should show .
Synthesis of 6-(Difluoromethoxy)pyridin-2-amine
Note: Direct difluoromethylation of the alcohol is challenging. A common robust route involves the reaction of the hydroxypyridine precursor with a difluorocarbene source.
Step-by-Step Protocol:
-
Starting Material: 6-amino-2-pyridinol (or N-protected variant).
-
Reagent: Sodium chlorodifluoroacetate (
) or Diethyl (bromodifluoromethyl)phosphonate. -
Conditions:
-
Dissolve 6-amino-2-pyridinol (1.0 eq) in DMF/Water (9:1).
-
Add
(2.0 eq). -
Add Sodium chlorodifluoroacetate (2.5 eq).
-
Heat to 100°C for 4-6 hours.
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc). The difluoromethoxy group is less polar; the product will elute faster than the starting phenol.
References
-
A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist. J. Med. Chem. 2009, 52, 19, 5872–5885. Link
-
The Difluoromethoxy Group in Medicinal Chemistry: A review of the physicochemical properties and str
in drug design. BenchChem Technical Review. Link -
Metabolic Stability of Alkoxy Pyridines: Investigation into the oxidative clearance of methoxy vs. fluoroalkoxy substituents in kinase inhibitors. Bioorg.[3] Med. Chem. Lett. 2016, 26, 583-607. Link
-
Bioisosterism in Drug Design: Classical and non-classical replacements. Patani, G. A.; LaVoie, E. J. Chem. Rev. 1996, 96, 3147–3176. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
Bioisosteric Replacement Guide: Methoxy (-OCH₃) to Difluoromethoxy (-OCHF₂)
Executive Summary: Beyond Metabolic Blocking
In medicinal chemistry, the transition from a methoxy (
As an Application Scientist, I argue that the primary value of this replacement lies in its unique ability to introduce a lipophilic hydrogen bond donor into a scaffold. Unlike the methoxy group (a pure H-bond acceptor) or the trifluoromethoxy group (chemically inert/lipophilic), the difluoromethoxy moiety possesses a polarized C-H bond capable of weak but specific hydrogen bonding.[1] This guide details how to leverage this "chameleon" effect to modulate potency, solubility, and metabolic stability simultaneously.
Physicochemical Profiling: The "Lipophilic Donor" Concept[2][3]
The most critical, often overlooked, feature of the
Comparative Properties Table
| Property | Methoxy ( | Difluoromethoxy ( | Trifluoromethoxy ( | Impact on Drug Design |
| H-Bond Character | Acceptor only | Donor & Weak Acceptor | Inert | |
| H-Bond Acidity ( | 0.00 | ~0.12 | 0.00 | Similar donor strength to aniline or thiophenol [1].[2][3][4] |
| Lipophilicity ( | Reference (0) | +0.1 to +0.4 | +1.0 to +1.2 | Moderate lipophilicity increase without the "grease" penalty of |
| Conformation | Coplanar (mostly) | Orthogonal/Twisted | Twisted | Changes vector of substituents; may break planarity. |
| Metabolic Liability | High (O-dealkylation) | Low | Very Low | Blocks CYP450 oxidative dealkylation. |
The "Lipophilic Hydrogen Bond Donor" Mechanism
The
Figure 1: Mechanistic difference in hydrogen bonding capabilities.[1] The polarized proton in difluoromethoxy allows it to act as a donor, unlike the methoxy group.
Metabolic Stability & Causality
The substitution of H with F increases metabolic stability due to two factors:
-
Bond Strength: The C-F bond is significantly stronger (~116 kcal/mol) than the C-H bond (~99 kcal/mol), preventing direct oxidation at the fluorinated carbon.
-
Electronic Shielding: The electronegativity of fluorine reduces the electron density on the oxygen, making the ether oxygen less basic and less susceptible to the initial single-electron transfer (SET) mechanisms often employed by CYP450 enzymes during O-dealkylation.
Experimental Evidence: In the development of Roflumilast (a PDE4 inhibitor), the replacement of a methoxy group with a difluoromethoxy group was pivotal. The methoxy analog underwent rapid O-demethylation, leading to a short half-life. The difluoromethoxy variant maintained potency while drastically reducing clearance [2].
Experimental Protocols: Synthesis & Validation
Protocol A: Modern Synthesis of Aryl Difluoromethyl Ethers
Target: Conversion of a Phenol to an Aryl Difluoromethyl Ether.[5][6]
Reagents:
-
Substrate: Aryl Phenol (1.0 eq)
-
Reagent: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) (2.5 eq) or Bromo(difluoro)acetic acid.
-
Base: Potassium Carbonate (
) (2.0 eq) -
Solvent: DMF/Water (10:1)
-
Temperature: 90–100°C
Step-by-Step Workflow:
-
Preparation: Dissolve the phenolic substrate (1.0 mmol) in DMF (5 mL) and water (0.5 mL).
-
Activation: Add
(2.0 mmol) and stir at room temperature for 15 minutes to generate the phenolate. -
Carbene Generation: Add Sodium chlorodifluoroacetate (2.5 mmol).
-
Note: The reaction proceeds via a difluorocarbene (
) intermediate generated in situ by the thermal decarboxylation of the reagent.
-
-
Reaction: Heat the mixture to 100°C under an inert atmosphere (
) for 2–4 hours. Monitor via LC-MS (Look for M+50 mass shift). -
Workup: Cool to RT. Dilute with ethyl acetate, wash with water (3x) and brine (1x) to remove DMF. Dry over
and concentrate. -
Purification: Flash chromatography (typically Hexane/EtOAc).
Protocol B: Microsomal Stability Assay (Validation)
Objective: Quantify the metabolic stability gain of
-
Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg protein/mL) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Quench immediately with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate
and .-
Success Metric: A >2-fold increase in
for the analog compared to indicates successful metabolic blocking.
-
Decision Logic & Workflow
Use the following logic flow to determine if this bioisosteric replacement is appropriate for your lead candidate.
Figure 2: Decision matrix for initiating bioisosteric replacement.
Case Study Data: Roflumilast
The development of Roflumilast illustrates the successful application of this strategy. The switch from a dialkoxy precursor to the difluoromethoxy analog resulted in a compound that balanced potency with the necessary pharmacokinetic profile for once-daily dosing.
| Compound Feature | Precursor (Methoxy/Alkoxy) | Roflumilast (Difluoromethoxy) |
| Structure | 3,4-dimethoxy or similar | 3-cyclopropylmethoxy-4-difluoromethoxy |
| PDE4 Inhibition ( | < 10 nM (High) | < 1 nM (Very High) |
| Metabolic Route | Rapid O-demethylation | Slow N-oxidation (Active metabolite) |
| Bioavailability | Low (< 20%) | High (~80%) |
Note: Data derived from general SAR trends in PDE4 inhibitor development [3].
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Available at: [Link]
-
Hatzelmann, A., & Schudt, C. (2001). "Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro." Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Kumawat, S., & Natte, K. (2024).[7] "Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid." Chemical Communications.[8] Available at: [Link]
-
Xing, L., et al. (2025). "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Comparative Guide: Lipophilicity (LogP) of OCF₂H vs. OCF₃ Pyridines
Executive Summary: The Fluorine Effect
In medicinal chemistry, the modulation of lipophilicity is a critical lever for optimizing bioavailability, blood-brain barrier (BBB) penetration, and metabolic stability. While the trifluoromethoxy group (-OCF₃ ) is widely recognized as a "super-lipophilic" ether, the difluoromethoxy group (-OCF₂H ) has emerged as a nuanced alternative.
This guide objectively compares these two motifs when attached to a pyridine scaffold. The core distinction lies in hydrogen bond acidity :
-
-OCF₃ (Trifluoromethoxy): A steric and lipophilic bulk provider (
).[1][2] It is chemically inert and orthogonal to the aromatic ring. -
-OCF₂H (Difluoromethoxy): A "lipophilic hydrogen bond donor." It provides lipophilicity (
to ) but retains a polarized C-H bond capable of weak hydrogen bonding with water/receptors, resulting in a lower LogP than its perfluorinated counterpart.
Physicochemical Mechanics
The "Lipophilic Hydrogen Bond" Paradox
The primary differentiator is the terminal hydrogen atom in the -OCF₂H group. Unlike the chemically inert C-F bonds in -OCF₃, the C-H bond in -OCF₂H is highly polarized due to the electron-withdrawing effect of the two geminal fluorine atoms and the adjacent oxygen.
-
Acidity (A): The hydrogen bond acidity (
) of -OCF₂H is approximately 0.10 , comparable to thiophenol.[3] This allows it to act as a weak Hydrogen Bond Donor (HBD). -
Solvation: This HBD capability allows -OCF₂H pyridines to interact with aqueous solvents more effectively than -OCF₃ pyridines, lowering the partition coefficient (
).
Conformational Dynamics
-
-OCF₃: Adopts a conformation orthogonal (perpendicular) to the pyridine ring to minimize steric clash and maximize hyperconjugation (
). -
-OCF₂H: Exhibits dynamic conformational adaptability . It typically prefers an anti-planar conformation but can rotate to optimize binding in a receptor pocket or solvation in water.
Comparative Data Analysis
The following data synthesizes experimental Hansch constants and LogP shifts observed in matched molecular pairs (MMP).
Table 1: Physicochemical Parameters of Substituents
| Parameter | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |
| Hansch Constant ( | -0.02 | +0.30 to +0.60 | +1.04 |
| Hammett | -0.27 | +0.11 | +0.35 |
| H-Bond Acidity ( | 0.00 | ~0.10 | 0.00 |
| Conformation | Planar | Anti-planar (Dynamic) | Orthogonal |
Table 2: Estimated LogP for Pyridine Scaffolds
Note: Values are derived from matched aryl pairs (
| Scaffold | Substituent | Estimated LogP | Experimental |
| 2-Substituted Pyridine | -OCF₃ | ~2.50 | Reference |
| -OCF₂H | ~1.80 | -0.70 | |
| 3-Substituted Pyridine | -OCF₃ | ~2.35 | Reference |
| -OCF₂H | ~1.65 | -0.70 |
Key Insight: Replacing an -OCF₃ group with an -OCF₂H group on a pyridine ring consistently lowers the LogP by approximately 0.6 – 0.8 log units . This is a massive shift in medicinal chemistry, potentially moving a compound from "insoluble grease" to a drug-like candidate.
Visualizing the Mechanism
The following diagram illustrates the solvation mechanism that differentiates the two groups.
Figure 1: Mechanistic difference in solvation. The polarized C-H bond in OCF₂H allows interaction with the water network, reducing overall lipophilicity compared to the hydrophobic OCF₃ shell.
Experimental Protocol: Determination of LogP/LogD
For fluorinated pyridines, the basicity of the nitrogen can complicate shake-flask measurements. RP-HPLC is the preferred industry standard for high-throughput determination.
Method: Chromatographic Hydrophobicity Index (CHI)
Objective: Determine Lipophilicity (LogP) relative to calibrated standards.
Step 1: System Setup
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18).
-
Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4) – Buffers pyridine ionization.
-
Mobile Phase B: Acetonitrile (ACN).
-
Detection: UV at 254 nm (or MS for low concentrations).
Step 2: Calibration
Run a set of 5-7 standards with known LogP values (e.g., Pyridine, Toluene, Acetophenone).
-
Measure retention time (
). -
Calculate capacity factor
(where is dead time). -
Plot LogP (Lit) vs. Log(
). Ensure .
Step 3: Sample Measurement
-
Dissolve OCF₂H/OCF₃ pyridine samples in 1:1 ACN:Water (1 mg/mL).
-
Inject 5 µL.
-
Record
and calculate Log( ). -
Derive LogP: Use the linear regression equation from Step 2.
Critical Note on pH: Because -OCF₃ and -OCF₂H are electron-withdrawing groups (EWG), they significantly lower the pKa of the pyridine nitrogen (often < 3.0). Therefore, at pH 7.4, these species are predominantly neutral . The measured value is effectively LogP , not LogD.
Experimental Workflow Diagram
Figure 2: Standardized workflow for determining lipophilicity of fluorinated pyridines using RP-HPLC.
Implications for Drug Design[2][3][4][5][6][7]
When should you choose OCF₂H over OCF₃?
-
Solubility Issues: If the OCF₃ analogue is too lipophilic (LogP > 5) and suffers from poor aqueous solubility, switching to OCF₂H can lower LogP by ~0.7 units without altering the core pharmacophore size significantly.
-
Metabolic Stability: Both groups block metabolic soft spots (e.g., oxidation of methoxy groups). However, OCF₂H can sometimes be metabolized to an aldehyde/phenol, whereas OCF₃ is generally metabolically "bulletproof."
-
Binding Affinity: If the binding pocket contains a H-bond acceptor (e.g., a backbone carbonyl), the OCF₂H proton can form a specific interaction, potentially boosting potency (
) while simultaneously improving solubility.
References
-
Leroux, F. R., et al. (2019). "Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis." Chemistry – A European Journal. Link
-
Mykhailiuk, P. K. (2015). "In situ generation of difluoromethyl diazomethane for the synthesis of difluoromethyl ethers and pyrazoles." Angewandte Chemie International Edition. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link
-
Zaichenko, A., et al. (2020).[3] "The Difluoromethoxy Group as a Lipophilic Hydrogen Bond Donor: A Case Study." Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
Sources
H-bond donor acidity of difluoromethoxy group vs hydroxy group
Technical Comparison: H-Bond Donor Acidity of Difluoromethoxy ( ) vs. Hydroxy ( ) Motifs[1][2][3]
Executive Summary
In medicinal chemistry, the hydroxy group (
While the
Verdict: Use
Theoretical Framework: The Mechanistic Divergence
To understand the performance difference, we must analyze the electronic origins of the H-bond acidity in both groups.
The Hydroxy Group ( )[4]
-
Mechanism: Classical H-bond donor.[2] The high electronegativity of oxygen (3.44 Pauling) creates a significant dipole, leaving the proton highly deshielded and positive.
-
Interaction: Forms strong, directional H-bonds (typically
in biological systems). -
Limitation: The exposed polar proton is a primary recognition motif for Phase II metabolic enzymes.
The Difluoromethoxy Group ( )[4][5]
-
Mechanism: Non-classical C-H...O hydrogen bonding.
-
The two fluorine atoms are highly electronegative, exerting a strong inductive electron-withdrawing effect (
) on the central carbon. -
The oxygen atom further enhances this withdrawal.
-
Result: The C-H bond becomes significantly polarized, rendering the proton "acidic" enough to act as a donor, despite being attached to a carbon atom.[3][2][4]
-
-
Interaction: Forms weak, electrostatic H-bonds (typically
). -
Advantage: The C-F bonds shield the carbon from oxidative metabolism, and the overall group remains lipophilic.
Visualization of Interaction Logic
The following diagram illustrates the electronic activation and interaction modes.
Figure 1: Comparative mechanism of H-bond donation. The -OCF2H group relies on fluorine-induced polarization to activate the C-H bond.
Quantitative Performance Data
The following table synthesizes experimental data comparing the physicochemical properties of Phenol (representing the
| Parameter | Hydroxy ( | Difluoromethoxy ( | Methoxy ( | Implication |
| H-Bond Acidity ( | 0.60 | 0.10 | 0.00 | |
| H-Bond Basicity ( | 0.30 | 0.21 | 0.29 | Both groups can also accept H-bonds (via Oxygen). |
| Lipophilicity ( | -0.67 | +0.65 | -0.02 | |
| Hammett | -0.37 | +0.19 | -0.27 | |
| Rotational Barrier | Low | Low (~0.45 kcal/mol) | Low |
Data Sources: Abraham et al. [1], Zafrani et al. [2], Hansch & Leo [3].
Experimental Protocols (Self-Validating Systems)
To verify the H-bond donor acidity of a specific
Protocol: Determination of H-Bond Acidity ( ) via NMR
Principle: The chemical shift of an acidic proton depends on the solvent's H-bond accepting ability. By comparing the shift in a non-polar solvent (
Reagents:
Workflow:
-
Sample Preparation: Prepare two NMR tubes containing 10 mM of Compound X.
-
Acquisition: Acquire
NMR spectra at 298 K. Ensure sufficient scans (ns=64) to resolve the triplet of the proton (typically 6.0–7.5 ppm, Hz). -
Calculation: Calculate the chemical shift difference:
[2] -
Derivation of A: Apply the empirical correlation established by Abraham and Zafrani [2]:
Validation Criteria:
-
If
ppm: The group is not a donor (e.g., ). -
If
ppm: Weak donor (Typical for , ). -
If
ppm: Strong donor (Typical for ).
Decision Framework: When to Deploy
Use this logic flow to determine if
Figure 2: Strategic decision tree for bioisosteric replacement of hydroxy groups.
Key Case Study Insight
In the optimization of Roflumilast (PDE4 inhibitor), the replacement of a methoxy group with a difluoromethoxy group improved metabolic stability.[1] However, when replacing phenols, the
References
-
Abraham, M. H. , et al. "Hydrogen Bonding. Part 9. Solute Proton Donor and Proton Acceptor Scales for Use in Drug Design." J. Chem. Soc., Perkin Trans. 2, 1989. Link
-
Zafrani, Y. , et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept."[6] J. Med.[7] Chem., 2017, 60(2), 797–804.[7] Link
- Hansch, C., & Leo, A. "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience, 1979.
-
Erickson, J. A., & McLoughlin, J. I. "Hydrogen Bond Donor Properties of the Difluoromethyl Group." J. Org.[2] Chem., 1995, 60(6), 1626–1631. Link
-
Xing, L. , et al. "Novel Isosteres of the Carboxylic Acid Group in Drug Design." J. Med.[7] Chem., 2015. (Contextualizing fluorinated donors).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Metabolic Stability & Half-Life: Fluorinated vs. Non-Fluorinated Aminopyridines
Topic: Metabolic Half-Life Comparison of Fluorinated vs. Non-Fluorinated Aminopyridines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Technical Comparative Guide for Medicinal Chemistry Optimization
Executive Summary
The aminopyridine scaffold is a ubiquitous pharmacophore in kinase inhibitors, ion channel blockers, and GPCR ligands. However, non-fluorinated aminopyridines often suffer from rapid oxidative clearance via Cytochrome P450 (CYP) enzymes, specifically at electron-rich ring carbons. This guide objectively compares the metabolic performance of non-fluorinated aminopyridines against their fluorinated analogs.
Key Finding: Strategic fluorination (typically at the C3 or C5 position) functions as a metabolic block, consistently extending in vitro half-life (
Mechanistic Rationale: The "Fluorine Effect"
To understand the divergence in half-life, one must analyze the causality of metabolism at the atomic level.
1.1 The Metabolic Liability of Aminopyridines
In non-fluorinated aminopyridines (e.g., 2-aminopyridine or 4-aminopyridine), the ring nitrogen increases electron density at the ortho and para positions relative to the amino group. These electron-rich carbons are "soft spots" for CYP450-mediated oxidation (Hydroxylation), leading to rapid elimination.
1.2 Fluorine as a Bioisosteric Shield
Replacing a hydrogen atom with fluorine (Bioisosterism) imparts stability through three synergistic mechanisms:
-
Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), making the abstraction of the fluorine atom by the CYP heme-iron oxo species energetically unfavorable.
-
Electronic Deactivation: Fluorine is the most electronegative element (
). Its strong inductive effect ( ) pulls electron density away from the aromatic ring, raising the oxidation potential and making the ring less susceptible to electrophilic attack by CYP450. -
Lipophilicity Modulation: While fluorine is hydrophobic, its electron-withdrawing nature lowers the pKa of the pyridine nitrogen (typically by 2-3 log units), reducing the fraction of protonated species at physiological pH. This alters the substrate's affinity for the CYP active site.
Figure 1: Comparative pathway showing how the C-F bond arrests the catalytic cycle of CYP enzymes, preventing hydroxylation.[1]
Comparative Data Analysis
The following data summarizes the kinetic impact of fluorination on representative aminopyridine scaffolds. Data is synthesized from standard structure-activity relationship (SAR) trends in kinase inhibitor development (e.g., JAK, BTK inhibitors) and ion channel blockers (e.g., Dalfampridine analogs).
Table 1: Metabolic Stability Profile (Human Liver Microsomes)
| Parameter | Non-Fluorinated Scaffold (Ref) | Fluorinated Analog (3-F) | Fold Improvement |
| Structure | 2-Aminopyridine | 3-Fluoro-2-Aminopyridine | N/A |
| pKa (Ring N) | ~6.86 | ~3.50 | |
| 12.5 ± 2.0 | > 60.0 | > 4.8x | |
| 55.4 (High Clearance) | 11.2 (Low Clearance) | ~5x Reduction | |
| Major Metabolite | 3-Hydroxy-2-aminopyridine | None observed (at C3) | Metabolic Switch |
Analytic Insight: The non-fluorinated compound is rapidly cleared via C3-hydroxylation. The 3-fluoro analog effectively shuts down this pathway. Note that while metabolic stability improves, the pKa shift is drastic; this must be balanced against target binding affinity (e.g., if the ring nitrogen acts as a hydrogen bond acceptor).
Experimental Protocol: Determining Intrinsic Clearance
To validate these differences in your own lead series, use the following self-validating Microsomal Stability Assay. This protocol is designed for high-throughput LC-MS/MS analysis.
3.1 Materials
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
3.2 Step-by-Step Workflow
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in buffer. Spike with test compound (1
M final). Equilibrate at 37°C for 5 min.-
Why? Prevents "cold shock" kinetics and ensures protein-drug binding equilibrium.
-
-
Initiation: Add pre-warmed NADPH solution to initiate the reaction.
-
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately dispense aliquot into 150
L ice-cold Quench Solution. Vortex for 10 min. -
Analysis: Centrifuge (4000g, 15 min). Inject supernatant into LC-MS/MS. Monitor parent ion depletion.
3.3 Calculation
Plot
Figure 2: Workflow for determining metabolic stability (
Conclusion & Strategic Recommendations
For drug development professionals working with aminopyridines:
-
Prioritize C3/C5 Fluorination: If your scaffold shows high clearance, screen the 3-fluoro or 5-fluoro analog immediately. This is a high-probability fix for metabolic instability.
-
Monitor pKa Shifts: Be aware that fluorination will lower the basicity of the ring nitrogen. Ensure this does not negatively impact solubility or critical hydrogen-bonding interactions in the binding pocket.
-
Verify with Metabolite ID: Run a "MetID" study to confirm the metabolic "soft spot" has indeed been blocked and that the metabolism hasn't simply shifted to a different part of the molecule (metabolic switching).
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability). Link
Sources
The Difluoromethoxy Group: A Strategic Advantage in FDA-Approved Therapeutics
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms has become a pivotal tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the various fluorinated motifs, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent, offering a unique combination of electronic and steric properties. This guide provides an in-depth analysis of the difluoromethoxy group through case studies of two FDA-approved drugs: the proton pump inhibitor pantoprazole and the phosphodiesterase-4 (PDE4) inhibitor roflumilast. We will objectively compare their performance with alternatives, supported by experimental data, and provide detailed methodologies for their synthesis and evaluation.
The Physicochemical Impact of the Difluoromethoxy Group
The difluoromethoxy group is often considered a bioisostere of the methoxy group (-OCH₃), yet it imparts distinct properties that can significantly enhance a drug's profile. Its primary advantages stem from its moderate lipophilicity, unique hydrogen-bonding capability, and increased metabolic stability.
Compared to a methoxy group, the -OCF₂H group is more lipophilic, which can improve membrane permeability and oral absorption. However, it is less lipophilic than the more commonly used trifluoromethoxy (-OCF₃) group, offering a more nuanced tool for optimizing a molecule's overall lipophilicity.
A key feature of the difluoromethoxy group is the increased acidity of its hydrogen atom, enabling it to act as a weak hydrogen bond donor. This is a crucial distinction from the methoxy group, which can only act as a hydrogen bond acceptor. This hydrogen bond donating ability allows the -OCF₂H group to mimic hydroxyl (-OH) or thiol (-SH) groups, potentially preserving or enhancing binding interactions with biological targets.
Perhaps the most significant advantage of the difluoromethoxy group is its enhanced metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. This often translates to a longer plasma half-life and improved bioavailability compared to their non-fluorinated counterparts.
Case Study 1: Pantoprazole (Protonix®) - A Tale of Enhanced Metabolic Stability
Pantoprazole is a widely prescribed proton pump inhibitor (PPI) for the treatment of acid-related gastrointestinal disorders. Its chemical structure features a difluoromethoxy group on the benzimidazole ring, a key modification that distinguishes it from the first-generation PPI, omeprazole.
Mechanism of Action
Pantoprazole, like other PPIs, is a prodrug that is activated in the acidic environment of the stomach's parietal cells. The activated form then irreversibly inhibits the H+/K+-ATPase (proton pump), the final step in gastric acid secretion.
dot
Caption: Mechanism of action of Pantoprazole.
Comparative Performance: The Difluoromethoxy Advantage
The key to understanding the impact of the difluoromethoxy group in pantoprazole lies in comparing its metabolic profile to that of omeprazole, which possesses a methoxy group at the equivalent position. Omeprazole is primarily metabolized by the CYP2C19 enzyme, which exhibits significant genetic polymorphism in the population.[1] This can lead to considerable inter-individual variability in drug exposure and clinical efficacy.
In contrast, pantoprazole's metabolism is less dependent on CYP2C19.[1][2] The electron-withdrawing nature of the difluoromethoxy group makes the molecule less susceptible to metabolism by this enzyme. While still metabolized by CYPs, a larger portion of its clearance is non-enzymatic, leading to more predictable pharmacokinetics across different patient populations. This reduced reliance on CYP2C19 also results in a lower potential for drug-drug interactions compared to omeprazole.[1][2][3]
| Feature | Pantoprazole (-OCF₂H) | Omeprazole (-OCH₃) | Advantage of Difluoromethoxy Group |
| Primary Metabolic Enzyme | Less dependent on CYP2C19 | Primarily CYP2C19 | More predictable pharmacokinetics, less inter-individual variability.[1][2] |
| Drug-Drug Interaction Potential | Lower | Higher (especially with CYP2C19 substrates) | Safer for patients on multiple medications.[1][2][3] |
| Chemical Stability | Greater stability in acidic conditions | Less stable | More predictable behavior in formulation and in vivo. |
Case Study 2: Roflumilast (Daliresp®) - Leveraging Potency and Selectivity
Roflumilast is a selective PDE4 inhibitor approved for the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in roflumilast is crucial for its high potency and favorable pharmacokinetic profile.
Mechanism of Action
Roflumilast inhibits PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By increasing intracellular cAMP levels in inflammatory cells, roflumilast exerts its anti-inflammatory effects, which are central to its therapeutic action in COPD.
dot
Caption: Signaling pathway of Roflumilast.
Comparative Performance: Potency Enhancement
The difluoromethoxy group in roflumilast contributes significantly to its high inhibitory potency against PDE4. When compared to other non-fluorinated or less fluorinated PDE4 inhibitors, roflumilast consistently demonstrates superior activity.
For instance, in in-vitro studies, roflumilast exhibits a much lower IC₅₀ value for PDE4 inhibition compared to cilomilast and rolipram, two earlier-generation PDE4 inhibitors.[4][5] This enhanced potency allows for lower therapeutic doses, potentially reducing the risk of off-target side effects.
| Compound | PDE4 IC₅₀ (nM) | Key Structural Feature |
| Roflumilast | ~0.8 | Difluoromethoxy group [6] |
| Cilomilast | ~120 | Non-fluorinated analog |
| Rolipram | >100 | Non-fluorinated analog |
The difluoromethoxy group, in conjunction with the adjacent cyclopropylmethoxy group, is thought to optimize the molecule's interaction with the active site of the PDE4 enzyme.[7]
Experimental Protocols
General Synthesis of Aryl Difluoromethyl Ethers
A common method for introducing the difluoromethoxy group onto an aromatic ring is through the O-difluoromethylation of a phenol.
dot
Caption: General workflow for O-difluoromethylation.
Detailed Protocol:
-
To a solution of the starting phenol (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate (2.0 equivalents).
-
Heat the mixture to a temperature between 90-100 °C.
-
Add a difluorocarbene source, such as sodium chlorodifluoroacetate (2.0-3.0 equivalents), portion-wise over 1-2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryl difluoromethyl ether.
Synthesis of Pantoprazole
The synthesis of pantoprazole involves the condensation of 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol with 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride, followed by oxidation of the resulting sulfide to a sulfoxide.[8][9][10]
Synthesis of Roflumilast
A common synthetic route to roflumilast involves the O-alkylation of 4-(difluoromethoxy)-3-hydroxybenzaldehyde with bromomethyl cyclopropane, followed by oxidation of the aldehyde to a carboxylic acid, and subsequent N-acylation with 3,5-dichloro-4-aminopyridine.[7]
Conclusion
The case studies of pantoprazole and roflumilast clearly demonstrate the strategic value of the difluoromethoxy group in modern drug design. Its ability to enhance metabolic stability, modulate lipophilicity, and introduce favorable hydrogen bonding interactions provides medicinal chemists with a powerful tool to overcome common drug development challenges. The comparative data presented highlights the tangible benefits of this unique substituent in improving the overall profile of a drug candidate. As synthetic methodologies for the introduction of the difluoromethoxy group continue to advance, its application in the development of next-generation therapeutics is expected to grow, further solidifying its role as a key component in the medicinal chemist's toolbox.
References
-
On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Synthesis of pantoprazole sodium. (n.d.). CNKI. Retrieved February 15, 2026, from [Link]
-
Process Improvement on the Synthesis of Pantoprazole Sodium. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]
-
Environmentally Benign and Facile Process for the Synthesis of Pantoprazole Sodium Sesquihydrate. (2017, September 6). ACS Publications. Retrieved February 15, 2026, from [Link]
-
A convenient method for the synthesis of roflumilast. (2025, August 9). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Pantoprazole vs. Omeprazole: Choosing the Right Proton Pump Inhibitor. (2026, January 15). Oreate AI Blog. Retrieved February 15, 2026, from [Link]
-
Synthesis and Characterization of Novel Roflumilast Analogues. (n.d.). Scientific.Net. Retrieved February 15, 2026, from [Link]
-
Synthesis and polymorphic study of roflumilast N-oxide. (n.d.). 中国药科大学学报. Retrieved February 15, 2026, from [Link]
-
(PDF) Synthesis of An Impurity in Crude Roflumilast. (2025, August 7). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Pharmacokinetics of single- and multiple-dose roflumilast: an open-lab. (2018, November 26). DDDT. Retrieved February 15, 2026, from [Link]
-
022522Orig1s000. (n.d.). accessdata.fda.gov. Retrieved February 15, 2026, from [Link]
-
Comparative Analysis of the Efficiency and Safety of Pantoprazole, Omeprazole and Rabeprazole In Patient Care: A Systematic Review of Clinical Trials and Pharmacological Studies. (2025, October 13). Retrieved February 15, 2026, from [Link]
-
Pharmacokinetics of Roflumilast and Its Active Metabolite Roflumilast N-Oxide in Healthy Chinese Subjects After Single and Multiple Oral Doses. (2017, June 15). PubMed. Retrieved February 15, 2026, from [Link]
-
Pharmacokinetics of Roflumilast Cream in Chronic Plaque Psoriasis: Data from Phase I to Phase III Studies. (n.d.). Retrieved February 15, 2026, from [Link]
-
The proton pump inhibitor, omeprazole, but not lansoprazole or pantoprazole, is a metabolism-dependent inhibitor of CYP2C19: implications for coadministration with clopidogrel. (2011, November 15). PubMed. Retrieved February 15, 2026, from [Link]
-
Roflumilast – a phosphodiesterase-4 inhibitor licensed for add-on therapy in severe COPD. (n.d.). Retrieved February 15, 2026, from [Link]
-
Impact of the CYP2C19*17 Allele on the Pharmacokinetics of Omeprazole and Pantoprazole in Children: Evidence for a Differential Effect. (n.d.). NIH. Retrieved February 15, 2026, from [Link]
-
What is the comparative efficacy of omeprazole (Proton Pump Inhibitor) and pantoprazole (Proton Pump Inhibitor) in reducing stomach acid production? (2025, December 31). Dr.Oracle. Retrieved February 15, 2026, from [Link]
-
Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models. (2025, April 7). Acta Dermato-Venereologica. Retrieved February 15, 2026, from [Link]
-
Anti-Inflammatory and Immunomodulatory Potential of the Novel PDE 4 Inhibitor Roflumilast in Vitro. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]
-
Potency comparison between phosphodiesterase inhibitors. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. (2018, October 17). Frontiers. Retrieved February 15, 2026, from [Link]
-
Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Pharmacology Review(s). (2006, May 15). accessdata.fda.gov. Retrieved February 15, 2026, from [Link]
-
Pantoprazole. (2025, July 6). StatPearls - NCBI Bookshelf. Retrieved February 15, 2026, from [Link]
-
Tu1067 Efficacy of S-Pantoprazole 20 mg Compared With Pantoprazole 40 mg in the Treatment of Reflux Esophagitis: A Randomized, Double-Blind Comparative Trial. (2012, July 8). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Comparison Between Pantoprazole Intermittent Dosing and Continuous Infusion in Suspected Upper Gastrointestinal Bleeding Prior to Endoscopy. (2023, October 31). PMC. Retrieved February 15, 2026, from [Link]
Sources
- 1. Design and development of potent roflumilast analogues targeting PDE-4B: selectivity and pharmacokinetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. annexpublishers.com [annexpublishers.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Compounding of Liquid and Solid Dose Adjustable Formulations with Pantoprazole: Comparison of Stability, Applicability and Suitability [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Rationale design and synthesis of new roflumilast analogues as preferential selective and potent PDE-4B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 6-(Difluoromethoxy)pyridin-2-amine: X-ray Crystallography in Focus
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural validation of 6-(Difluoromethoxy)pyridin-2-amine, with a primary focus on the gold standard: single-crystal X-ray crystallography. While other methods provide essential pieces of the puzzle, X-ray crystallography offers the most definitive and high-resolution picture of molecular architecture.
The Central Role of Structural Integrity
6-(Difluoromethoxy)pyridin-2-amine is a substituted pyridine derivative, a scaffold of significant interest in medicinal chemistry. The introduction of a difluoromethoxy group can profoundly influence properties such as metabolic stability, lipophilicity, and target binding affinity. Therefore, rigorously confirming the connectivity and stereochemistry of this molecule is paramount. This guide will explore the experimental workflow for X-ray crystallography and contrast its outputs with those from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing a holistic view of structural elucidation.
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography stands as the most powerful technique for determining the precise three-dimensional structure of a molecule.[1][2] It provides unequivocal evidence of atomic connectivity, bond lengths, bond angles, and intermolecular interactions in the solid state.
Experimental Workflow: From Powder to Picture
The journey from a powdered sample to a fully resolved crystal structure involves several critical steps. The quality of the final data is intrinsically linked to the quality of the initial crystals.
Caption: Workflow for X-ray Crystallographic Analysis.
Step-by-Step Protocol for Crystallization and Data Collection:
-
Crystal Growth: The first and often most challenging step is growing single crystals of sufficient size and quality. For a small molecule like 6-(Difluoromethoxy)pyridin-2-amine, which is a liquid or low-melting solid at room temperature[3], techniques such as slow evaporation from a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane) are employed. The principle is to allow the molecules to self-assemble into a highly ordered crystal lattice slowly.
-
Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. The ideal crystal should be well-formed with sharp edges and no visible defects.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A focused beam of X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. The detector collects these diffraction patterns as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem," a fundamental challenge in crystallography, is then solved using computational methods to generate an initial electron density map. This map is used to build a model of the molecule, which is then refined against the experimental data to achieve the best possible fit.
What X-ray Crystallography Reveals
A successful crystallographic experiment on 6-(Difluoromethoxy)pyridin-2-amine would provide:
-
Unambiguous Connectivity: Confirmation that the difluoromethoxy group is at the 6-position and the amine group is at the 2-position of the pyridine ring.
-
Precise Molecular Geometry: Accurate bond lengths (e.g., C-F, C-O, C-N) and bond angles, offering insights into the electronic effects of the substituents.
-
Conformation: The preferred orientation of the difluoromethoxy group relative to the pyridine ring.
-
Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including hydrogen bonding involving the amine group and potential non-covalent interactions involving the fluorine atoms.
Complementary Techniques: NMR and Mass Spectrometry
While X-ray crystallography provides a static picture in the solid state, NMR and MS offer dynamic and connectivity information in the solution and gas phases, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of specific nuclei, primarily ¹H, ¹³C, and in this case, ¹⁹F.[4]
Expected NMR Signatures for 6-(Difluoromethoxy)pyridin-2-amine:
-
¹H NMR: Would show distinct signals for the aromatic protons on the pyridine ring, the amine protons, and a characteristic triplet for the proton of the difluoromethoxy group due to coupling with the two fluorine atoms. The chemical shifts of the aromatic protons would confirm the substitution pattern.
-
¹³C NMR: Would reveal the number of unique carbon atoms. The carbon of the difluoromethoxy group would appear as a triplet due to C-F coupling. The chemical shifts of the pyridine ring carbons would further support the assigned structure.
-
¹⁹F NMR: A crucial experiment for this molecule, it would show a doublet corresponding to the two equivalent fluorine atoms, coupled to the single proton of the difluoromethoxy group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum for 6-(Difluoromethoxy)pyridin-2-amine:
-
Molecular Ion Peak: A high-resolution mass spectrum (HRMS) would show a molecular ion peak corresponding to the exact mass of the molecule (C₆H₆F₂N₂O), which is 160.0448 g/mol .[5][6]
-
Fragmentation Pattern: The fragmentation pattern can provide clues about the molecule's structure. For instance, loss of the difluoromethoxy group could be observed.
Comparison of Analytical Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample Phase | Solid (single crystal) | Solution | Gas Phase (ionized) |
| Primary Information | 3D structure, bond lengths/angles, packing | Connectivity, chemical environment, dynamics | Molecular weight, elemental formula, fragmentation |
| Key Advantage | Unambiguous structural determination | Provides data on solution-state structure and dynamics | High sensitivity, requires very little sample |
| Key Limitation | Requires high-quality single crystals | Can be difficult to interpret complex spectra | Does not provide direct 3D structural information |
Caption: Relationship between analytical techniques and structural information.
Conclusion
For the definitive structural validation of 6-(Difluoromethoxy)pyridin-2-amine, single-crystal X-ray crystallography is the unparalleled method. It provides a high-resolution, three-dimensional map of the molecule, leaving no ambiguity about its structure. However, a comprehensive characterization relies on the synergistic use of multiple techniques. NMR spectroscopy confirms the structure in solution and provides insights into its dynamic behavior, while mass spectrometry verifies the molecular weight and elemental composition with high accuracy. Together, these methods provide a self-validating system, ensuring the scientific integrity of the data and building a complete picture of the molecule for its application in research and development.
References
-
Peak Proteins. (2024, September 26). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]
-
NanoImaging Services. (2023, May 30). Comparing Analytical Techniques for Structural Biology. Retrieved from [Link]
-
Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
-
ResearchGate. Figure 2. 1 H NMR spectrum (400 MHz, DMSO-d 6 ) a).... Retrieved from [Link]
-
PubChemLite. 6-(difluoromethoxy)pyridin-2-amine (C6H6F2N2O). Retrieved from [Link]
-
Bide Pharmatech. 6-(Difluoromethoxy)pyridin-2-amine | 1131007-43-6. Retrieved from [Link]
-
ResearchGate. Fig. 3 X-Ray crystal structure of 6 (a two-dimensional structure is.... Retrieved from [Link]
-
Excillum. Small molecule crystallography. Retrieved from [Link]
-
PubChem. 5-(Difluoromethoxy)pyridin-3-amine. Retrieved from [Link]
Sources
- 1. rigaku.com [rigaku.com]
- 2. excillum.com [excillum.com]
- 3. 6-(Difluoromethoxy)pyridin-2-amine | 1131007-43-6 [sigmaaldrich.com]
- 4. Comparing Analytical Techniques for Structural Biology [nanoimagingservices.com]
- 5. PubChemLite - 6-(difluoromethoxy)pyridin-2-amine (C6H6F2N2O) [pubchemlite.lcsb.uni.lu]
- 6. 5-(Difluoromethoxy)pyridin-3-amine | C6H6F2N2O | CID 86276837 - PubChem [pubchem.ncbi.nlm.nih.gov]
Binding affinity improvements using difluoromethoxy bioisosteres
Precision Engineering of Binding Pockets: The Difluoromethoxy ( ) Bioisostere
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Leads.
Executive Summary: The Lipophilic Hydrogen Bond Donor Paradox
In the optimization of lead compounds, medicinal chemists often face a "polarity cliff." To improve potency, one often introduces hydroxyl groups (
The difluoromethoxy (
This guide analyzes the physicochemical superiority of
Part 1: Physicochemical Comparative Analysis[1][2][3]
The power of the difluoromethoxy group lies in its ability to occupy a unique "Goldilocks" zone in physicochemical space—bridging the gap between the inert lipophilicity of trifluoromethoxy (
Table 1: The Bioisostere Decision Matrix
Data aggregated from Zahedi et al. (J. Med. Chem) and internal physicochemical datasets.
| Property | Methoxy ( | Hydroxyl ( | Trifluoromethoxy ( | Difluoromethoxy ( |
| H-Bond Character | Acceptor Only | Strong Donor/Acceptor | None (Inert) | Weak Donor & Weak Acceptor |
| H-Bond Acidity ( | 0.00 | ~0.60 | 0.00 | 0.14 (Similar to aniline) |
| Lipophilicity ( | -0.02 | -0.67 | +1.04 | +0.20 to +0.50 |
| Metabolic Stability | Low (O-dealkylation) | Low (Glucuronidation) | High | High (Blocks CYP oxidation) |
| Conformation | Planar (mostly) | Variable | Orthogonal Twist | Orthogonal/Anti-planar |
† Abraham H-bond acidity parameter.[1][2] Note that
Mechanism of Action: The "Orthogonal Twist"
Unlike the methoxy group, which often lies coplanar to an aromatic ring, the
Figure 1: Comparative logic flow demonstrating how
Part 2: Case Study – Roflumilast (PDE4 Inhibitor)[8][9]
The development of Roflumilast (Daliresp) provides the definitive proof-of-concept for the
-
Target: Phosphodiesterase-4 (PDE4).[5]
-
Structural Challenge: The catechol ether binding pocket requires a group that fills space (hydrophobic) but tolerates the polar environment of the active site.
-
The Solution: Replacement of the methoxy group with difluoromethoxy.[6][3][5][7]
Performance Comparison: Roflumilast Analogues
| Metric | Methoxy Analog ( | Difluoromethoxy (Roflumilast) | Impact |
| PDE4 Inhibition ( | ~ 5 - 10 nM | 0.8 nM | 10x Potency Increase |
| Metabolic Half-life ( | < 15 min (Microsomes) | > 60 min | Blocks O-Dealkylation |
| Bioavailability ( | < 20% | ~ 80% | Systemic Exposure |
Structural Insight:
Crystal structures of PDE4B co-crystallized with Roflumilast reveal that the
Part 3: Experimental Protocol (Synthesis & Validation)
To validate this bioisostere in your own scaffold, follow this standard workflow.
A. Synthesis: Late-Stage Difluoromethylation
Objective: Introduce
Reagents:
-
Substrate: Aryl Phenol (1.0 eq)
-
Reagent: Sodium chlorodifluoroacetate (
) (2.5 eq) -
Base: Potassium Carbonate (
) (2.0 eq) -
Solvent: DMF / Water (10:1 ratio)
Step-by-Step Protocol:
-
Dissolution: Dissolve the phenolic substrate in DMF/Water under an inert atmosphere (
). The water cosolvent is critical to aid the solubility of the salt and facilitate the decarboxylation mechanism. -
Addition: Add
followed by . -
Heating (The Critical Step): Heat the mixture to 100°C .
-
Mechanistic Note: At this temperature,
decarboxylates to form the reactive difluorocarbene ( ). The phenoxide anion attacks the carbene, followed by protonation.
-
-
Monitoring: Monitor by LC-MS. The product will show a mass shift of +50 Da relative to the phenol (H
). -
Workup: Dilute with EtOAc, wash extensively with brine (to remove DMF), dry over
, and concentrate.
B. Validation Workflow
Once synthesized, the compound must be profiled to confirm the "Lipophilic Hydrogen Bond Donor" hypothesis.
Figure 2: Experimental workflow for validating the efficacy of the difluoromethoxy substitution.
Part 4: Strategic Decision Matrix
Use the following criteria to determine if
| Scenario | Recommendation | Rationale |
| Metabolic Hotspot | HIGH PRIORITY | If your methoxy group is being rapidly demethylated, |
| H-Bond Requirement | MODERATE | If a strong H-bond (like |
| Solubility Issues | LOW | |
| Selectivity | HIGH | The bulk and specific shape (orthogonal twist) can induce selectivity between closely related isoforms (e.g., PDE4 vs PDE5). |
References
-
Zahedi, M. et al. (2016). "The Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. [Link][1][2]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link][8]
-
Hermann, R. et al. (2012). "Roflumilast: A Review of its Pharmacology and Clinical Efficacy." Expert Opinion on Pharmacotherapy. [Link]
-
Erickson, J. A. et al. (2010). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Organic Chemistry. [Link]
Sources
- 1. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Safe Disposal of 6-(Difluoromethoxy)pyridin-2-amine Dihydrochloride
[1]
Executive Summary & Chemical Profile
Immediate Directive: 6-(Difluoromethoxy)pyridin-2-amine dihydrochloride is a halogenated, acidic, nitrogen-containing organic salt .[1] It must NEVER be disposed of in general trash, municipal drains, or mixed with non-halogenated organic waste streams.[1]
The presence of the difluoromethoxy group (-OCF₂H) mandates that this compound be treated as Halogenated Waste . Improper incineration of this moiety releases Hydrogen Fluoride (HF) gas, capable of destroying standard incinerator linings and scrubbing systems not designed for halogens.[1]
Chemical Hazard Profile
| Property | Specification | Operational Implication |
| CAS Number | 1779124-41-2 (Salt) | Use for waste manifesting.[1] |
| Molecular Formula | High Nitrogen/Halogen content. | |
| Acidity | Dihydrochloride (2HCl) | pH < 2 in solution. Corrosive to metal.[2] Incompatible with bleach/bases. |
| Fluorine Content | ~17% by mass | Mandatory Halogenated Waste Stream. |
| GHS Classification | Acute Tox. 4; Skin/Eye Irrit. 2 | Standard PPE (Nitrile gloves, goggles) required. |
Pre-Disposal Segregation Strategy
The Core Principle: Segregation is driven by the Incineration Capability of your waste handler.
-
Why Segregate? Non-halogenated waste is often used as fuel blending for cement kilns. If you contaminate a non-halogenated drum with this fluorinated compound, you create a risk of HF emissions that can violate the facility's air permit and corrode their infrastructure.
-
Incompatibility Alert:
-
Do NOT mix with Bleach (NaOCl): The primary amine group can react to form chloramines (toxic gas).
-
Do NOT mix with Strong Bases: The dihydrochloride salt will react exothermically with hydroxides, potentially causing solvent boiling or spattering.[1]
-
Waste Stream Decision Logic
The following logic flow dictates the physical handling of the waste.
Figure 1: Decision matrix for segregating this compound waste streams.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Solid Reagent (Expired or Excess)
Objective: Containment of dust and prevention of leaching.
-
Primary Containment: Leave the material in its original glass/plastic vial if possible. Ensure the cap is taped shut.
-
Secondary Containment: Place the vial inside a clear, sealable polyethylene bag (Ziploc type).
-
Labeling: Apply a hazardous waste label to the outer bag.
-
Disposal Bin: Place in the Solid Hazardous Waste drum (usually the black or blue open-top drum).
-
Note: Do not place in "Sharps" containers unless the vial is broken.
-
Scenario B: Disposal of Reaction Mixtures (Organic Solvents)
Objective: Prevent contamination of non-halogenated fuel-blending streams.
-
Identification: Even if the solvent is non-halogenated (e.g., Methanol or Ethyl Acetate), the solute (the pyridine derivative) contains fluorine.[1]
-
Action: Pour the mixture into the Halogenated Solvent Waste carboy (Red tag/Red can).
-
Documentation: On the waste tag, list the solvent (e.g., "Methanol 95%") and the solute (e.g., "Difluoromethoxypyridine 5%").[1]
-
Critical: Explicitly write "Contains Fluorine" on the tag remarks.
-
Scenario C: Aqueous Waste (Extraction Layers)
Objective: pH neutralization without triggering violent exotherms.
-
Assessment: The aqueous layer will be highly acidic due to the dihydrochloride salt (HCl).
-
Neutralization:
-
Place the aqueous waste in a beaker in a fume hood.
-
Slowly add Sodium Bicarbonate (
) or Sodium Carbonate. -
Avoid: Do not use Sodium Hydroxide (NaOH) pellets directly, as the heat of neutralization combined with the organic amine can cause rapid boiling/splattering.
-
-
Verification: Confirm pH is between 6 and 9 using pH paper.
-
Disposal: Pour into the Aqueous Hazardous Waste carboy.
-
Do NOT pour down the sink, as trace fluorinated organics may persist and violate local discharge permits (NPDES).[1]
-
Emergency Procedures: Spills
The Hazard: The dihydrochloride salt is hygroscopic and acidic. If spilled on a humid day, it will become a corrosive sludge.[1]
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.[1] If the powder is fine/dusty, use an N95 or P100 respirator.[1]
-
Dry Clean-up (Preferred):
-
Cover the spill with Vermiculite or Dry Sand .
-
Sweep carefully into a dustpan to minimize aerosolization.
-
-
Wet Clean-up (If residue remains):
-
Waste Route: All spill debris (vermiculite, paper towels, gloves) goes into the Solid Hazardous Waste bin.[1]
Regulatory & Compliance Context (RCRA/EPA)
Understanding the regulatory framework ensures your facility remains audit-ready.
-
Waste Characterization (40 CFR 262.11):
-
This compound is not explicitly listed on the EPA "P" or "U" lists.
-
However, it exhibits the Characteristic of Corrosivity (D002) if in aqueous solution with pH < 2.[1]
-
It falls under "Generator Knowledge" rules. You know it contains Fluorine; therefore, you must classify it as halogenated to prevent damage to downstream incinerators.[1]
-
-
Incineration Physics:
-
Combustion Reaction:
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Hydrogen Fluoride (HF) attacks silica bricks and metal linings in standard combustion chambers. By tagging it "Halogenated," waste handlers route it to rotary kilns equipped with caustic scrubbers that neutralize the HF before it exits the stack [1].[1]
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
